Regadenoson Hydrate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O5.H2O/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14;/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21);1H2/t7-,9-,10-,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQVVPUXSPZONN-WPPLYIOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236374 | |
| Record name | Regadenoson hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875148-45-1 | |
| Record name | Regadenoson [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875148451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regadenoson hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Amino-9-beta-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XLN4Y044H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Regadenoson Hydrate on A₂A Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular interactions, signaling pathways, and functional outcomes associated with Regadenoson, a selective A₂A adenosine receptor agonist. It consolidates key quantitative data and experimental methodologies to serve as a comprehensive resource for scientific investigation.
Executive Summary
Regadenoson is a potent and highly selective A₂A adenosine receptor (A₂AAR) agonist utilized primarily as a pharmacologic stress agent in myocardial perfusion imaging.[1][2] Its mechanism of action is centered on the specific activation of A₂A receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of coronary arteries.[3] Upon binding, Regadenoson initiates a signaling cascade that leads to significant vasodilation and a transient increase in coronary blood flow, effectively mimicking the physiological effects of exercise.[4] This guide details the pharmacodynamics of this interaction, presenting binding affinities, functional potencies, and the downstream signaling events. Furthermore, it provides standardized protocols for key in-vitro assays used to characterize A₂AAR agonists.
Molecular Mechanism of Action
Regadenoson is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative that functions as a low-affinity agonist for the A₂A adenosine receptor. The A₂A receptor is coupled to a stimulatory G-protein (Gs). The activation sequence is as follows:
-
Receptor Binding: Regadenoson binds to the extracellular domain of the A₂A receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA phosphorylates various intracellular target proteins, which ultimately results in the relaxation of vascular smooth muscle and leads to vasodilation.
This targeted action on the coronary arteries increases blood flow, which is essential for detecting perfusion defects in myocardial imaging.
References
The Pharmacodynamics of Selective A2A Adenosine Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of selective A2A adenosine receptor agonists. The A2A adenosine receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions including inflammation, neurodegenerative diseases, and cardiovascular disorders. This document details the signaling pathways, quantitative pharmacodynamic data for various selective agonists, and the experimental protocols used for their characterization.
A2A Adenosine Receptor Signaling Pathway
Activation of the A2A adenosine receptor by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gs-alpha is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and ultimately leads to the physiological response.
A2A Adenosine Receptor Signaling Pathway
Quantitative Pharmacodynamics of Selective A2A Agonists
The pharmacodynamic properties of selective A2A adenosine receptor agonists are typically characterized by their binding affinity (Ki) and functional potency (EC50). The following tables summarize these values for a selection of well-characterized agonists.
Table 1: Binding Affinities (Ki) of Selective A2A Adenosine Receptor Agonists
| Agonist | Human A2A Ki (nM) | Species/Cell Line | Radioligand | Reference(s) |
| Adenosine | ~700 | Human / CHO | [3H]ZM241385 | [1] |
| CGS 21680 | 15 - 376 | Human / HEK293, CHO | [3H]ZM241385, [3H]CGS21680 | [1] |
| NECA | 14 - 20 | Human / HEK293 | [3H]ZM241385 | [1] |
| Regadenoson | ~6.6 | Human | [2] | |
| LUF5835 | 15 | Human / HEK293 | [3H]ZM241385 | [1] |
| ATL146e | 1.4 | Human | ||
| UK-432097 | 0.6 | Human |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 2: Functional Potencies (EC50) of Selective A2A Adenosine Receptor Agonists in cAMP Assays
| Agonist | Human A2A EC50 (nM) | Species/Cell Line | Assay Type | Reference(s) |
| Adenosine | 700 | Human / CHO | cAMP accumulation | |
| CGS 21680 | 38 - 230 | Human / SH-SY5Y, HEK293 | cAMP accumulation | |
| NECA | 2.75 - 224 | Human / HEK293 | cAMP accumulation | |
| Regadenoson | 6.4 | Human | cAMP accumulation | |
| LUF5835 | 1.8 | Human / HEK293 | cAMP accumulation | |
| ATL146e | 2.1 | Human | cAMP accumulation | |
| UK-432097 | 0.5 | Human / PBMC | TNFα release inhibition |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Experimental Protocols
Accurate determination of the pharmacodynamic parameters of A2A agonists relies on standardized and well-controlled experimental protocols. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the A2A receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity A2A receptor radioligand, such as [3H]CGS 21680 or [3H]ZM241385.
-
Test Compounds: Selective A2A receptor agonists.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2A ligand (e.g., 10 µM CGS 21680).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP.
Materials:
-
Cells: Whole cells expressing the A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Test Compounds: Selective A2A receptor agonists.
-
Stimulation Buffer: A physiological buffer such as HBSS or DMEM, often supplemented with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing the PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the pharmacodynamic characterization of a novel selective A2A adenosine receptor agonist.
Pharmacodynamic Characterization Workflow
This guide provides a foundational understanding of the pharmacodynamics of selective A2A adenosine receptor agonists. For further detailed information, researchers are encouraged to consult the primary literature cited.
References
An In-depth Technical Guide to Regadenoson Hydrate for Researchers and Drug Development Professionals
Regadenoson Hydrate: A comprehensive overview of its chemical structure, properties, and pharmacological profile. This document provides a detailed analysis of this compound, a selective A2A adenosine receptor agonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical characteristics, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Identity and Structure
This compound is a synthetic organic compound that acts as a potent and selective agonist for the adenosine A2A receptor.[1][2] Its chemical structure is based on a modified adenosine scaffold, designed to have a longer half-life and greater receptor selectivity compared to endogenous adenosine.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate | PubChem |
| CAS Number | 875148-45-1 | PubChem |
| Molecular Formula | C₁₅H₂₀N₈O₆ | PubChem |
| Molecular Weight | 408.37 g/mol | PubChem |
| Canonical SMILES | CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4--INVALID-LINK--CO)O">C@@HO)N.O | PubChem |
| InChI Key | CDQVVPUXSPZONN-WPPLYIOHSA-N | PubChem |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, stability, and in vivo disposition. It is typically a white to off-white crystalline solid.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | MedKoo Biosciences |
| Melting Point | 158-160 °C (for the anhydrous form) | ChemicalBook |
| Solubility | Soluble in DMSO. | MedKoo Biosciences |
| pKa (predicted) | 13.07 ± 0.70 (strongest acidic) | ChemicalBook |
| Stability | Store at -20°C for long-term stability. | Cayman Chemical |
Pharmacological Properties and Mechanism of Action
Regadenoson is a low-affinity agonist for the A2A adenosine receptor.[3] Activation of the A2A adenosine receptor by regadenoson initiates a signaling cascade that results in coronary vasodilation and an increase in coronary blood flow.[3] This makes it a valuable pharmacological stress agent in myocardial perfusion imaging.[4]
Adenosine Receptor Selectivity
Regadenoson exhibits high selectivity for the A2A receptor over other adenosine receptor subtypes. This selectivity minimizes the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B receptors).
Table 3: Pharmacological Activity of Regadenoson at Adenosine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kᵢ) | Potency (EC₅₀) | Source |
| A₁ | > 16.5 μM | - | DrugBank |
| A₂A | 1.3 μM | 6.4 nM | DrugBank, PMC |
| A₂B | Negligible affinity | - | DrugBank |
| A₃ | Negligible affinity | - | DrugBank |
Signaling Pathway
The primary mechanism of action of Regadenoson involves the activation of the G-protein coupled A2A adenosine receptor. This initiates a downstream signaling cascade, the key steps of which are outlined below.
Upon binding of Regadenoson to the A2A receptor, the associated stimulatory G-protein (Gs) is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through a series of downstream phosphorylation events, ultimately results in the relaxation of coronary smooth muscle and vasodilation.
Experimental Protocols
The characterization of this compound involves a variety of standard and specialized experimental procedures. Below are outlines of key methodologies.
Receptor Binding Assays
The affinity of Regadenoson for adenosine receptor subtypes is typically determined using radioligand binding assays.
References
- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reduced response to regadenoson with increased weight: An artificial intelligence–based quantitative myocardial perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Initial Preclinical Efficacy of Regadenoson Hydrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the foundational preclinical studies that established the efficacy, mechanism of action, and safety profile of Regadenoson Hydrate as a selective A₂A adenosine receptor agonist. The primary application explored in these initial studies was its use as a pharmacologic stress agent for myocardial perfusion imaging (MPI).
Mechanism of Action: Selective A₂A Receptor Agonism
Regadenoson is a pyrazole-adenosine derivative designed as a potent, selective, and low-affinity agonist for the adenosine A₂A receptor.[1][2] Its primary therapeutic effect, coronary vasodilation, is mediated through the activation of A₂A receptors located on the smooth muscle cells of coronary arteries.[3][4]
Upon intravenous administration, regadenoson binds to the A₂A receptor, a Gs protein-coupled receptor. This binding initiates a signaling cascade, activating adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream protein targets. This cascade ultimately results in the hyperpolarization and relaxation of coronary vascular smooth muscle, causing vasodilation and a significant increase in coronary blood flow (CBF). This induced hyperemia mimics the effect of physical exercise, allowing for the detection of perfusion defects in stenotic coronary arteries during MPI.
Preclinical Efficacy Data
Initial preclinical studies in various animal models were crucial in demonstrating regadenoson's efficacy as a coronary vasodilator with a favorable safety profile compared to non-selective agonists like adenosine.
Receptor Binding Affinity and Selectivity
Radioligand binding studies were performed to determine the affinity (Ki) of regadenoson for the four adenosine receptor subtypes. The data confirmed its high selectivity for the A₂A receptor.
| Compound | A₂A Receptor Ki (nmol/L) | A₁ Receptor Ki (μM) | Selectivity (A₁/A₂A) | Other Receptors (A₂B, A₃) |
| Regadenoson | 1200 | >16.5 | >13-fold | Weak to no affinity |
| Adenosine | 2700 - 5600 | - | Non-selective | - |
| Binodenoson | 21 | - | - | - |
| CGS-21680 | 157 | - | - | - |
| Table 1: Comparative Adenosine Receptor Affinities. |
Regadenoson's characterization as a "low-affinity" agonist is key to its clinical utility. This property, combined with the high density of A₂A receptors in the coronary arteries (a large receptor reserve), allows it to achieve maximal coronary vasodilation while ensuring a rapid termination of effect once the drug is cleared.
Hemodynamic Effects in Animal Models
Studies in conscious rats and dogs established the dose-dependent hemodynamic effects of regadenoson.
| Animal Model | Dose Range (IV) | Primary Efficacy Endpoint | Key Hemodynamic Changes |
| Awake Rats | 0.3 - 50 μg/kg | Heart Rate (HR) and Mean Blood Pressure (BP) | Dose-dependent ↑ in HR. Dose-dependent ↓ in mean BP (at higher doses). |
| Conscious Dogs | 2.5 - 10 μg/kg | Coronary Blood Flow (CBF) and QT Interval | Potent coronary vasodilation. Increase in HR. No direct effect on QT interval when HR was controlled. |
| Table 2: Summary of Hemodynamic Responses in Preclinical Models. |
Further investigation in the rat model revealed that the tachycardia was attenuated by the beta-blocker metoprolol and prevented by a ganglionic blocker, suggesting the heart rate increase is primarily due to sympathoexcitation rather than a baroreflex response to hypotension.
Experimental Protocols
The preclinical efficacy of regadenoson was established through a series of standardized in vitro and in vivo experimental protocols.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) and selectivity of regadenoson for human adenosine A₁, A₂A, A₂B, and A₃ receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing a single subtype of the human adenosine receptor.
-
Radioligand Incubation: Membranes were incubated with a specific radioligand (e.g., ³H-CGS 21680 for A₂A receptors) and varying concentrations of the competitor drug (regadenoson).
-
Separation and Counting: Bound and free radioligand were separated via rapid filtration. The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC₅₀ values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Isolated Heart Perfusion Studies (Langendorff Model)
-
Objective: To assess the direct effect of regadenoson on coronary conductance and atrioventricular (AV) conduction.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Heart Isolation: Hearts were rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: Hearts were retrogradely perfused via the aorta with a constant flow of Krebs-Henseleit buffer.
-
Measurements: Coronary perfusion pressure was measured to calculate coronary conductance. Electrodes were placed on the right atrium and ventricle to measure AV conduction time.
-
Drug Administration: Regadenoson was infused into the perfusion buffer at increasing concentrations to generate a dose-response curve.
-
Key Finding: This protocol demonstrated that regadenoson increased coronary conductance via A₂A receptors without affecting AV conduction, which is mediated by A₁ receptors.
-
In Vivo Hemodynamic Assessment in Conscious Animals
-
Objective: To evaluate the systemic hemodynamic effects (blood pressure, heart rate) and coronary vasodilation in a whole-animal model.
-
Animal Model: Conscious, unrestrained dogs or rats instrumented for chronic monitoring.
-
Methodology:
-
Instrumentation: Animals were surgically implanted with arterial and venous catheters for blood pressure monitoring and drug administration. An ECG transmitter was often implanted for heart rate and rhythm analysis.
-
Acclimatization: Animals were allowed to recover fully from surgery before experimentation.
-
Baseline Measurement: Stable baseline hemodynamic parameters were recorded.
-
Drug Administration: Regadenoson was administered as a rapid intravenous bolus at escalating doses.
-
Continuous Monitoring: Hemodynamic parameters (BP, HR) and ECG were continuously recorded during and after drug administration until they returned to baseline.
-
Mechanism Dissection: In some protocols, animals were pre-treated with specific antagonists (e.g., A₂A antagonists, beta-blockers) to investigate the underlying mechanisms of the observed effects.
-
Conclusion
The initial preclinical studies provided a robust foundation for the clinical development of this compound. The data consistently demonstrated that regadenoson is a potent and highly selective A₂A adenosine receptor agonist. In various animal models, it proved to be an effective coronary vasodilator, achieving a rapid onset and short duration of action, which are ideal properties for a pharmacologic stress agent. Furthermore, its high selectivity for the A₂A receptor subtype translated into a favorable safety profile, notably the absence of direct effects on A₁ receptor-mediated AV conduction. These foundational efficacy and safety findings were pivotal for its successful transition into clinical trials and its eventual approval for use in myocardial perfusion imaging.
References
- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson: a new myocardial stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of the Coronary Vasodilator Effects of Regadenoson
Abstract
Regadenoson is a potent, low-affinity, and highly selective agonist for the adenosine A2A receptor, utilized clinically as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2][3] Its primary mechanism of action involves the targeted vasodilation of coronary arteries, which mimics the hyperemic effect of physical exercise.[4][5] By selectively activating the A2A receptor subtype on coronary vascular smooth muscle, Regadenoson initiates an intracellular signaling cascade that leads to a rapid and significant increase in coronary blood flow (CBF). This selective action minimizes the systemic side effects, such as atrioventricular block and bronchospasm, that are commonly associated with non-selective adenosine agonists. This technical guide provides a comprehensive review of the literature on Regadenoson's coronary vasodilator effects, detailing its mechanism of action, pharmacodynamic properties, and the experimental protocols used to characterize its efficacy. Quantitative data are summarized in comparative tables, and key cellular and procedural pathways are visualized.
Mechanism of Action
Receptor Selectivity and Binding Affinity
Regadenoson's pharmacologic profile is defined by its high selectivity for the A2A adenosine receptor. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are distributed throughout the body and mediate different physiological responses. Coronary vasodilation is mediated primarily by the A2A receptor, while A1 receptor activation can cause undesirable atrioventricular conduction abnormalities, and A2B and A3 receptor stimulation may lead to bronchospasm.
Biochemical binding studies have quantified this selectivity. Regadenoson exhibits a significantly lower binding affinity (higher Ki value) for the A1 receptor compared to the A2A receptor, ensuring a targeted coronary effect with minimal cardiac and pulmonary side effects.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Adenosine A2A | 1.3 µM | |
| Adenosine A1 | >16.5 µM | |
| Human Adenosine A2A | 1269 nM | |
| Human Adenosine A1 | 16460 nM |
Intracellular Signaling Pathway
Upon intravenous administration, Regadenoson binds to the A2A receptors located on the smooth muscle cells of the coronary arteries. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.
The elevated cAMP concentration activates protein kinase A (PKA). PKA then phosphorylates several downstream protein targets within the smooth muscle cell, which collectively result in vasorelaxation through mechanisms such as decreased intracellular calcium concentration and reduced sensitivity of the contractile machinery. This cascade culminates in the relaxation of the coronary artery smooth muscle, causing vasodilation and a subsequent increase in coronary blood flow.
Pharmacodynamic Effects on Coronary Vasculature
Regadenoson administration results in a rapid, dose-dependent increase in coronary blood flow (CBF) and CBF velocity, achieving a state of maximal hyperemia that is essential for MPI.
Coronary Blood Flow and Myocardial Perfusion
Clinical and preclinical studies have consistently demonstrated Regadenoson's potent effect on coronary circulation. It produces a maximal hyperemic response equivalent to that of adenosine. The increase in CBF is typically sustained for a duration sufficient for the distribution and uptake of radionuclide imaging agents.
| Parameter | Value | Study Population / Model | Reference |
| Peak CBF Velocity Increase | Up to 3.4-fold from baseline | 34 human subjects | |
| Peak/Baseline CBF Velocity Ratio | 3.2 ± 0.6 | Patients undergoing coronary catheterization | |
| Maximal CBF Increase | 221 ± 18% above baseline | Conscious dogs | |
| Stress Myocardial Blood Flow (MBF) | 3.58 ± 0.58 mL/min/g | 15 healthy volunteers (CMR study) | |
| Myocardial Perfusion Reserve (MPR) | 2.4 ± 0.9 | 30 subjects (MRI study) |
Onset and Duration of Action
A key clinical advantage of Regadenoson is its rapid onset and optimal duration of action following a single bolus injection. Peak plasma concentrations are achieved within 1 to 4 minutes, which parallels the onset of its pharmacodynamic effect. The hyperemic state is maintained significantly longer than with an adenosine infusion, typically for 2 to 5 minutes, which facilitates imaging protocols.
| Parameter | Time | Dose | Reference |
| Time to Near Peak CBF Velocity | 30-40 seconds | 10-500 µg | |
| Duration of ≥2.5-fold CBF Velocity Increase | 2.3 to 2.4 minutes | 400-500 µg | |
| Initial Phase Half-life (Pharmacodynamic Response) | 2 to 4 minutes | 400 µg | |
| Intermediate Phase Half-life (Loss of Effect) | ~30 minutes | 400 µg | |
| Terminal Phase Half-life (Plasma Concentration) | ~2 hours | 400 µg |
Systemic Hemodynamic Effects
While highly selective for the coronary vasculature, Regadenoson does induce some mild and transient systemic hemodynamic changes, primarily a modest increase in heart rate and a slight decrease in blood pressure.
| Hemodynamic Parameter | Change from Baseline | Dose | Reference |
| Heart Rate (HR) | +21.9 ± 10.4 bpm | N/A | |
| Heart Rate (HR) | +21 ± 6 bpm | 400-500 µg | |
| Heart Rate (HR) | +25 ± 11 bpm | 400 µg | |
| Heart Rate (HR) | Peak at 107 ± 10 bpm (from 65 ± 13) | N/A | |
| Systolic Blood Pressure (SBP) | -5.9 ± 10.7 mmHg | N/A | |
| Systolic Blood Pressure (SBP) | -5 ± 8 to -24 ± 16 mmHg | 400-500 µg | |
| Diastolic Blood Pressure (DBP) | -8 ± 4 to -15 ± 14 mmHg | 400-500 µg |
Key Experimental Protocols and Methodologies
The coronary vasodilator properties of Regadenoson have been characterized through a series of rigorous preclinical and clinical studies.
Human Dose-Escalation Study Protocol
One of the pivotal studies characterized the dose-dependent effects of Regadenoson on coronary hyperemia in human subjects.
-
Study Design: An open-label, dose-escalation study.
-
Participants: 34 subjects undergoing clinically indicated coronary catheterization.
-
Intervention: A rapid intravenous bolus of Regadenoson, with doses escalating from 10 to 500 µg.
-
Primary Endpoint Measurement: Intracoronary peak blood flow velocity was measured in the left anterior descending or left circumflex artery using a continuous Doppler signal recording flow wire.
-
Secondary Measurements: Heart rate and central aortic blood pressure were continuously monitored.
-
Reversal Agent Sub-study: In a separate cohort of 4 subjects, the ability of aminophylline (100 mg) to reverse the hyperemic effects of a 400 µg Regadenoson dose was assessed.
Preclinical Conscious Animal Model Protocol
Preclinical studies in animal models were crucial for establishing the potency and coronary selectivity of Regadenoson compared to adenosine.
-
Animal Model: Conscious, chronically instrumented dogs.
-
Instrumentation: Animals were surgically fitted with instruments to measure coronary blood flow (CBF), heart rate, and arterial blood pressure.
-
Intervention: Intravenous administration of Regadenoson (0.1–5.0 µg/kg) and adenosine (13–267 µg/kg) in a dose-dependent manner.
-
Endpoint Measurement: The primary outcome was the percentage increase in CBF from baseline. Hemodynamic parameters were also recorded.
-
Key Finding: This model demonstrated that Regadenoson was significantly more potent than adenosine, with a median effective dose (ED50) of 0.34 ± 0.08 µg/kg versus 51 ± 15 µg/kg for adenosine, respectively.
Comparative Efficacy with Other Vasodilators
Studies directly comparing Regadenoson with other pharmacological stress agents, such as adenosine and dipyridamole, are essential for defining its clinical utility. Quantitative cardiovascular magnetic resonance (CMR) has been used to provide precise measurements of myocardial blood flow (MBF).
| Parameter | Regadenoson | Adenosine | Dipyridamole | Reference |
| Stress MBF (ml/min/g) | 3.58 ± 0.58 | 2.78 ± 0.61 | 2.81 ± 0.67 | |
| Myocardial Perfusion Reserve (MPR) | 3.11 ± 0.63 | 2.7 ± 0.61 | 2.61 ± 0.57 | |
| Peak Heart Rate (bpm) | 95 ± 11 | 76 ± 13 | 86 ± 12 | |
| Administration | 400 µg bolus | 140 µg/kg/min infusion | 0.56 mg/kg infusion |
These data indicate that Regadenoson produces a significantly higher stress MBF compared to both adenosine and dipyridamole, though some of this difference is attenuated when adjusted for the greater heart rate response.
Conclusion
The extensive body of literature confirms that Regadenoson is a highly effective and selective coronary vasodilator. Its targeted action on the A2A adenosine receptor provides a potent hyperemic stimulus comparable or superior to older, non-selective agents, while offering a more favorable safety profile and the clinical convenience of a single, fixed-dose bolus administration. The well-characterized dose-response, rapid onset, and optimal duration of action have established Regadenoson as a cornerstone of modern pharmacologic stress testing for the non-invasive diagnosis of coronary artery disease.
References
- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson in the detection of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
An In-depth Technical Guide to the Molecular Binding Affinity of Regadenoson to Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular binding affinity of Regadenoson to the four adenosine receptor subtypes (A1, A2A, A2B, and A3). It includes quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways to support research and development in pharmacology and medicinal chemistry.
Introduction to Regadenoson and Adenosine Receptors
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its clinical utility stems from its ability to selectively activate the A2A receptor, leading to coronary vasodilation and increased coronary blood flow, mimicking the effects of exercise.[2][3] Understanding its binding profile across all four adenosine receptor subtypes is crucial for appreciating its mechanism of action and selectivity.
The adenosine receptors (ARs) are a family of four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4][5] These receptors are widely distributed throughout the body and are involved in numerous physiological processes. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs) to increase cAMP levels.
Molecular Binding Affinity of Regadenoson
Regadenoson is characterized as a low-affinity agonist for the A2A adenosine receptor. Its selectivity for the A2A subtype over A1, A2B, and A3 receptors is a key feature of its pharmacological profile, which minimizes off-target effects.
The following table summarizes the reported binding affinities (Ki) of Regadenoson for human adenosine receptor subtypes. The Ki value represents the concentration of the ligand that will bind to half the receptor sites at equilibrium in the absence of the endogenous ligand.
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| A1 | Human | >16.5 µM (>16,460 nM) | |
| A2A | Human | 290 nM - 1.73 µM (290 - 1730 nM) | |
| A2B | Human | >10 µM (>10,000 nM) | |
| A3 | Human | Weak, if any, affinity |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The binding affinity of Regadenoson to adenosine receptors is primarily determined through competitive radioligand binding assays and validated with functional assays that measure downstream signaling, such as cAMP accumulation.
This is the gold standard method for determining the binding affinity of an unlabeled compound (like Regadenoson) by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibition constant (Ki) of Regadenoson for each adenosine receptor subtype.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype (e.g., from HEK-293 or CHO-K1 cells).
-
A high-affinity radioligand specific for the receptor subtype (e.g., [3H]CPX for A1, [3H]ZM241385 or [3H]CGS-21680 for A2A).
-
Unlabeled Regadenoson at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates and a filtration apparatus (e.g., FilterMate™ harvester).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Membrane Preparation: Frozen cells expressing the target receptor are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Regadenoson are combined in the assay buffer.
-
Incubation: The plate is incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays measure the physiological response to receptor activation. For A2A and A2B receptors, which couple to Gs proteins, agonist binding leads to an increase in intracellular cAMP.
Objective: To determine the concentration of Regadenoson that produces 50% of the maximal response (EC50) in terms of cAMP production.
Materials:
-
Whole cells expressing the A2A or A2B receptor (e.g., PC12 or HEK-293 cells).
-
Regadenoson at various concentrations.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A positive control, such as Forskolin, to directly activate adenylyl cyclase.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a PDE inhibitor to allow for the accumulation of any cAMP produced.
-
Stimulation: Cells are stimulated with varying concentrations of Regadenoson for a defined period at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay format, where cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Regadenoson. The EC50 value is determined from this curve.
Adenosine Receptor Signaling Pathways
Regadenoson's primary effect is mediated through the A2A receptor signaling pathway. The pathways for all four subtypes are presented below for a comprehensive understanding of adenosine-mediated signaling.
Activation of A2A and A2B receptors by an agonist like Regadenoson stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological response, such as smooth muscle relaxation and vasodilation.
Activation of A1 and A3 receptors stimulates the Gi alpha subunit. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the Gi protein can also activate other effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
References
- 1. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 3. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Regadenoson Hydrate in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regadenoson Hydrate is a selective A2A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging. Understanding its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is fundamental for its development and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in key animal models, including rats, dogs, and rabbits. It summarizes quantitative PK parameters, details available experimental methodologies, and visualizes associated pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound exerts its pharmacological effect by selectively activating the A2A adenosine receptors, leading to coronary vasodilation and an increase in coronary blood flow. The preclinical evaluation of its pharmacokinetic characteristics is a critical step in its nonclinical safety assessment and in establishing a prospective human dose. This document consolidates available data on the ADME of this compound in common laboratory animal species.
Pharmacokinetic Data Presentation
The pharmacokinetic parameters of this compound following intravenous administration in rats, dogs, and rabbits are summarized below.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat | Dog | Rabbit |
| Elimination Half-life (t1/2) | 18-24 minutes[1] | 16-32 minutes[1] | 37-60 minutes[1] |
| Plasma Protein Binding | 10-17%[1] | 10-17%[1] | Not Available |
Table 2: Excretion Profile of this compound in Animal Models Following Intravenous Administration
| Parameter | Rat | Dog |
| Time to 90% Elimination | 24 hours | 48 hours |
| Route of Elimination (at 24h) | 55% in feces, 37% in urine | Not Available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound in animal models are not extensively available in the public domain. However, based on regulatory documents and related publications, the following methodologies are inferred.
Animal Models
-
Rat: Sprague-Dawley rats are commonly used in toxicokinetic studies. In some safety studies, intravenous doses of 80 and 200 µg/kg were administered.
-
Dog: Beagle dogs are a common model for cardiovascular and pharmacokinetic studies. Intravenous bolus injections with doses ranging from 2.5 to 10 µg/kg have been used in pharmacodynamic studies.
-
Rabbit: New Zealand White rabbits are often used for toxicology and reproductive safety studies.
Drug Administration
-
Route of Administration: Intravenous (i.v.) administration was used to determine the fundamental pharmacokinetic parameters.
-
Dosing: Single intravenous doses were administered to characterize the primary pharmacokinetic profile. Repeat-dose studies were also conducted in rats and dogs for up to 28 days with daily doses up to 200 µg/kg/day to assess for accumulation.
Sample Collection
-
Blood Sampling: While specific time points for blood collection post-administration are not detailed in the available literature, standard pharmacokinetic study designs would involve frequent sampling in the initial minutes to hours to characterize the distribution and elimination phases.
-
Matrix: Plasma was used for the quantification of Regadenoson.
-
Urine and Feces Collection: To determine the routes and extent of excretion, urine and feces were collected over 24 to 48 hours post-administration.
Bioanalytical Method
The concentration of Regadenoson in plasma samples is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the exact parameters for the animal studies are not available, a representative LC-MS/MS method for quantification in human plasma has been described and would be similar to what is used for animal plasma analysis.
Table 3: Representative Bioanalytical Method Parameters for Regadenoson Quantification
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatographic Column | BEH HILIC column (50 × 2.1 mm, 1.7 µm) or similar |
| Mobile Phase | Gradient elution with 10 mmol/L ammonium acetate and acetonitrile |
| Detection | Multiple reaction monitoring (MRM) mode |
| Mass Transitions | regadenoson: 391.3→259.2; regadenoson-d3 (internal standard): 394.3→262.2 |
Mandatory Visualizations
Signaling Pathway of Regadenoson
References
An In-depth Technical Guide to Early Research on the Cellular Response to Regadenoson Stimulation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the foundational research into the cellular mechanisms activated by Regadenoson, a selective A2A adenosine receptor agonist. It covers the primary signaling cascade, quantitative data from early studies, and the experimental protocols used to generate this data.
Introduction
Regadenoson is a potent and selective agonist for the adenosine A2A receptor (A2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Clinically, it is widely used as a pharmacologic stress agent in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease.[1][4] Its primary therapeutic action stems from its ability to induce rapid and transient coronary vasodilation, thereby increasing coronary blood flow. Understanding the initial cellular and molecular responses to Regadenoson stimulation is critical for appreciating its mechanism of action and for the development of novel A2A receptor-targeted therapeutics. This guide synthesizes early research findings, focusing on the core signaling pathways, quantitative metrics of receptor interaction, and the methodologies employed in these seminal studies.
Core Mechanism of Action: The A2A Receptor Signaling Pathway
Regadenoson exerts its physiological effects by selectively binding to and activating the A2A adenosine receptor, which is prominently expressed on the smooth muscle cells of coronary arteries. The activation of this Gs protein-coupled receptor initiates a well-defined intracellular signaling cascade.
-
Receptor Binding and G Protein Activation: Regadenoson binds to the extracellular domain of the A2A receptor. This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Downstream Phosphorylation and Vasodilation: PKA then phosphorylates various downstream target proteins within the smooth muscle cell. This cascade ultimately leads to the opening of ATP-dependent potassium channels, hyperpolarization of the cell membrane, and a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and potent vasodilation.
This signaling pathway is the primary mechanism responsible for the increase in coronary blood flow observed following Regadenoson administration.
Figure 1: Regadenoson-A2A Receptor Signaling Pathway.
Quantitative Data Presentation
Early in vitro and in vivo studies established the pharmacological profile of Regadenoson. The following tables summarize key quantitative data regarding its receptor affinity, functional potency, and pharmacokinetics.
Table 1: Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Data is derived from competitive radioligand binding assays.
| Receptor Subtype | Reported Ki Value | Selectivity vs. A2A | Source |
| Human A2A | ~290 nM - 1.3 µM | - | |
| Human A1 | >16.5 µM | >13-fold | |
| Human A2B | Negligible Affinity | >30-fold | |
| Human A3 | Negligible Affinity | >30-fold |
Note: Discrepancies in Ki values can arise from different experimental conditions, cell lines, and radioligands used in the assays.
Table 2: Pharmacokinetic Properties
This table outlines the key pharmacokinetic parameters of Regadenoson following a standard intravenous bolus administration in humans.
| Parameter | Value | Description | Source |
| Peak Plasma Concentration (Cmax) | ~13.6 ng/mL (for 400 µg dose) | The maximum observed concentration in plasma. | |
| Time to Peak (Tmax) | 1 - 4 minutes | Time to reach maximum plasma concentration. | |
| Initial Half-life (t½ α) | 2 - 4 minutes | Corresponds to the onset of the pharmacodynamic response. | |
| Intermediate Half-life (t½ β) | ~30 minutes | Associated with the loss of the primary pharmacodynamic effect. | |
| Terminal Half-life (t½ γ) | ~2 hours | Reflects the final phase of plasma concentration decline. | |
| Renal Clearance | ~57% of total dose | Percentage of the drug eliminated unchanged in the urine. |
Table 3: Hemodynamic and Physiological Response
This table summarizes the primary physiological effects of Regadenoson observed in early clinical research.
| Parameter | Observed Effect | Onset of Action | Duration of Effect | Source |
| Coronary Blood Flow | >2.5-fold increase over baseline | ~30 seconds | Hyperemia sustained for ~2-5 minutes | |
| Heart Rate | Transient increase | Rapid | Returns toward baseline as drug effect wanes | |
| Blood Pressure | Transient, mild decrease | Rapid | Returns toward baseline as drug effect wanes |
Experimental Protocols
The quantitative data presented above were generated using standardized and robust experimental methodologies. The core protocols for assessing receptor binding and functional cellular response are detailed below.
Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This assay is the gold standard for quantifying the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Regadenoson for the A2A adenosine receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a high density of the human A2A adenosine receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release membrane fragments.
-
Centrifuge the homogenate at high speed to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA or Bradford assay).
-
-
Competitive Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well) with a fixed, low concentration of a high-affinity A2A receptor radioligand (e.g., 10 nM [3H]CGS21680).
-
Add increasing concentrations of unlabeled Regadenoson across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For determining non-specific binding, add a saturating concentration (e.g., 10 µM) of a potent, non-selective adenosine agonist like NECA to a separate set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The membranes and bound radioligand are trapped on the filter.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of Regadenoson.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Regadenoson that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Foundational Principles of Pharmacologic Stress Testing with Regadenoson: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacologic stress testing is an indispensable non-invasive method for the diagnosis and risk stratification of coronary artery disease (CAD), particularly for patients unable to undergo adequate physical exercise.[1] Regadenoson, a selective A2A adenosine receptor agonist, has emerged as a principal pharmacologic stress agent due to its favorable pharmacokinetic profile and safety.[2] This technical guide provides a comprehensive overview of the foundational principles of pharmacologic stress testing with Regadenoson, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols utilized in its development and clinical application.
Mechanism of Action: Selective A2A Adenosine Receptor Agonism
Regadenoson's primary mechanism of action is as a potent and selective agonist for the A2A adenosine receptor subtype.[3] There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each coupled to distinct G-protein signaling pathways.[4] The A2A receptors are abundantly expressed on the smooth muscle cells of coronary arteries.[5]
Activation of the A2A receptor by Regadenoson initiates a signaling cascade that leads to coronary vasodilation. This vasodilation increases coronary blood flow, mimicking the hyperemic state induced by exercise. In the context of myocardial perfusion imaging (MPI), this induced hyperemia helps to differentiate between normal and stenotic coronary arteries. Stenotic arteries exhibit a reduced capacity to increase blood flow in response to Regadenoson, resulting in a relative perfusion defect that can be visualized with a radiopharmaceutical tracer.
Regadenoson's selectivity for the A2A receptor is a key advantage over non-selective agonists like adenosine. By minimizing activation of A1, A2B, and A3 receptors, Regadenoson reduces the incidence of undesirable side effects such as atrioventricular (AV) block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B and A3 receptors).
Signaling Pathway
The binding of Regadenoson to the A2A adenosine receptor, a Gs-protein coupled receptor, triggers the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary smooth muscle and vasodilation.
Quantitative Data
Pharmacokinetic Properties
Regadenoson exhibits a triphasic pharmacokinetic profile following a single intravenous bolus injection.
| Parameter | Value | Reference(s) |
| Initial Phase Half-life (t½α) | 2-4 minutes | |
| Intermediate Phase Half-life (t½β) | Approximately 30 minutes | |
| Terminal Phase Half-life (t½γ) | Approximately 2 hours | |
| Time to Peak Plasma Concentration (Tmax) | 1-4 minutes | |
| Clearance (CL) | 37.8 L/h | |
| Volume of Distribution (Central Compartment) | 11.5 L | |
| Volume of Distribution (Steady State) | 78.7 L | |
| Renal Excretion (Unchanged Drug) | ~58% |
Receptor Binding Affinity and Selectivity
Regadenoson's selectivity for the A2A receptor is evident from its binding affinity (Ki) values.
| Adenosine Receptor Subtype | Binding Affinity (Ki) | Reference(s) |
| A2A | 1.3 µM | |
| A1 | > 16.5 µM | |
| A2B | Negligible Affinity | |
| A3 | Negligible Affinity |
Hemodynamic Effects
The administration of Regadenoson induces notable changes in hemodynamic parameters.
| Hemodynamic Parameter | Change from Baseline | Reference(s) |
| Heart Rate | Increase of ~21-36 bpm | |
| Systolic Blood Pressure | Slight decrease | |
| Diastolic Blood Pressure | Slight decrease | |
| Left Ventricular Ejection Fraction (LVEF) | Transient increase |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This assay is crucial for determining the binding affinity (Ki) of Regadenoson to various adenosine receptor subtypes.
Objective: To quantify the affinity of Regadenoson for the A2A adenosine receptor and assess its selectivity over other receptor subtypes (A1, A2B, A3).
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, or A3) are prepared from stably transfected cell lines (e.g., CHO or HEK293 cells).
-
Radioligand Selection: A specific radioligand for each receptor subtype is used. For example, [3H]CGS21680 for A2A receptors and [3H]R-PIA for A1 receptors.
-
Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled Regadenoson.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Regadenoson that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Activity
This assay measures the functional consequence of A2A receptor activation by quantifying the production of the second messenger, cAMP.
Objective: To determine the potency (EC50) and efficacy of Regadenoson in stimulating cAMP production via the A2A receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human A2A adenosine receptor are cultured to near confluency.
-
Cell Preparation: The cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: The cells are incubated with various concentrations of Regadenoson for a defined period (e.g., 1 hour) at 37°C.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a LANCE cAMP kit or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Regadenoson to determine the EC50 value.
Preclinical Evaluation in a Conscious Dog Model
This in vivo model is used to assess the hemodynamic and coronary blood flow effects of Regadenoson.
Objective: To evaluate the dose-dependent effects of Regadenoson on coronary blood flow, heart rate, and blood pressure in a conscious animal model.
Methodology:
-
Animal Instrumentation: Mongrel dogs are chronically instrumented for the measurement of mean aortic blood pressure and heart rate. A catheter is placed in a peripheral vein for drug administration.
-
Drug Administration: After a stabilization period, conscious dogs receive bolus intravenous injections of Regadenoson at escalating doses (e.g., 1, 2.5, 5, and 10 μg/kg).
-
Hemodynamic Monitoring: Heart rate and blood pressure are continuously monitored before, during, and after drug administration until they return to baseline.
-
Coronary Blood Flow Measurement (Optional): In more invasive protocols, a Doppler flow probe can be placed around a coronary artery to directly measure changes in coronary blood flow velocity.
-
Data Analysis: The changes in heart rate, blood pressure, and coronary blood flow from baseline are calculated for each dose of Regadenoson to establish a dose-response relationship.
Clinical Protocol for Myocardial Perfusion Imaging
The standard clinical protocol for Regadenoson administration during MPI is designed for ease of use and to achieve optimal coronary hyperemia for imaging.
Patient Preparation: Patients are instructed to abstain from consuming any products containing methylxanthines, such as caffeine, for at least 12 hours prior to the administration of Regadenoson, as these substances can antagonize the effects of adenosine receptor agonists.
Administration:
-
A single dose of 0.4 mg of Regadenoson (in 5 mL) is administered as a rapid intravenous injection over approximately 10 seconds.
-
This is immediately followed by a 5 mL saline flush.
-
The radionuclide myocardial perfusion imaging agent is then administered 10 to 20 seconds after the saline flush.
Conclusion
Regadenoson has become a cornerstone of pharmacologic stress testing for myocardial perfusion imaging due to its selective A2A adenosine receptor agonism, which provides effective coronary vasodilation with an improved safety profile compared to non-selective agents. Its well-characterized mechanism of action, predictable pharmacokinetics, and straightforward clinical administration protocol have solidified its role in the diagnosis and management of coronary artery disease. This guide has provided an in-depth overview of the foundational principles of Regadenoson, from its molecular interactions to its clinical application, to serve as a valuable resource for researchers and drug development professionals in the cardiovascular field.
References
- 1. A population pharmacokinetic/pharmacodynamic analysis of regadenoson, an adenosine A2A-receptor agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regadenoson Monograph for Professionals - Drugs.com [drugs.com]
- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Regadenoson Hydrate in Myocardial Perfusion Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Regadenoson Hydrate, a selective A2A adenosine receptor agonist, as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI).
Introduction
Regadenoson is a coronary vasodilator used in radionuclide myocardial perfusion imaging (MPI) for patients who are unable to undergo adequate exercise stress testing.[1][2][3][4][5] Its mechanism of action centers on the selective activation of the A2A adenosine receptor, which is responsible for coronary vasodilation, thereby increasing coronary blood flow. This selective action minimizes the undesirable side effects associated with non-selective adenosine receptor agonists. Regadenoson induces a rapid and significant increase in coronary blood flow, which is sustained for a short duration, allowing for the effective assessment of myocardial perfusion.
Mechanism of Action
Regadenoson is a low-affinity agonist of the A2A adenosine receptor. The binding of regadenoson to the A2A receptors on the smooth muscle cells of coronary arteries activates adenylyl cyclase. This, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to the phosphorylation of protein kinase A (PKA). The cascade of events results in smooth muscle relaxation and coronary vasodilation. This vasodilation increases blood flow in normal coronary arteries with little to no increase in stenotic arteries. The differential in blood flow creates a greater difference in the uptake of the radiopharmaceutical in the myocardium supplied by normal versus stenotic arteries, enabling the detection of perfusion defects.
Signaling Pathway of Regadenoson
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for the accuracy of the myocardial perfusion imaging study.
-
Methylxanthine Restriction: Patients should be instructed to avoid the consumption of any products containing methylxanthines (e.g., caffeinated coffee, tea, soda, chocolate, and certain medications) for at least 12 hours prior to the administration of Regadenoson.
-
Fasting: Patients should not eat for at least four hours before the test.
-
Medication Review: A thorough review of the patient's current medications is necessary. Dipyridamole should be withheld for at least 48 hours before the procedure.
-
Informed Consent: The procedure, potential risks, and expected symptoms should be explained to the patient, and informed consent should be obtained.
Dosing and Administration
The administration of Regadenoson should be performed by trained medical personnel with cardiac resuscitation equipment readily available.
| Parameter | Value |
| Dosage | 0.4 mg |
| Volume | 5 mL |
| Administration Route | Intravenous (IV) injection |
| Injection Duration | Approximately 10 seconds |
| Catheter Size | 22-gauge or larger |
| Post-administration Flush | 5 mL of 0.9% sodium chloride injection |
| Radiopharmaceutical Injection | 10-20 seconds after the saline flush |
Data sourced from multiple references.
Myocardial Perfusion Imaging Protocol
The following workflow outlines a typical myocardial perfusion imaging study using Regadenoson.
Experimental Workflow for Regadenoson MPI
Data Presentation and Interpretation
Quantitative analysis of myocardial perfusion is performed by assessing the distribution of the radiotracer in the myocardium during stress (Regadenoson administration) and rest phases.
| Parameter | Description |
| Myocardial Blood Flow (MBF) | Absolute measurement of blood flow through the myocardium. |
| Myocardial Blood Volume (MBV) | The volume of blood within the myocardial tissue. |
| Perfusion Defect | An area of the myocardium with reduced radiotracer uptake, indicating decreased blood flow. |
| Reversible Defect | A perfusion defect present during stress imaging but not at rest, suggestive of ischemia. |
| Fixed Defect | A perfusion defect present during both stress and rest imaging, suggestive of prior myocardial infarction. |
This table summarizes key parameters used in the interpretation of MPI studies.
Safety and Tolerability
Regadenoson is generally well-tolerated. Common adverse effects include dyspnea, headache, flushing, chest pain, and gastrointestinal discomfort. These side effects are typically transient.
Contraindications and Precautions
| Condition | Recommendation |
| Second- or third-degree atrioventricular (AV) block or sinus node dysfunction | Contraindicated, unless the patient has a functioning artificial pacemaker. |
| Acute myocardial ischemia (e.g., unstable angina) | Avoid use due to increased risk of serious cardiovascular reactions. |
| Bronchoconstrictive disease (e.g., asthma, COPD) | Use with caution; ensure availability of bronchodilator therapy. |
| Hypotension | Risk of serious hypotension may be increased in certain patient populations. |
Reversal Agent
In the event of severe or persistent adverse reactions, aminophylline may be administered to reverse the effects of Regadenoson. The recommended dose is 50 to 250 mg by slow intravenous injection. However, aminophylline should not be used in patients who experience seizures.
Clinical Trial Data
Clinical trials have demonstrated that Regadenoson provides diagnostic information comparable to adenosine for the detection of reversible myocardial perfusion defects, with a favorable safety and tolerability profile. The ADVANCE MPI 1 and 2 studies were pivotal in establishing the efficacy and safety of Regadenoson.
Conclusion
This compound is a valuable and widely used pharmacologic stress agent for myocardial perfusion imaging. Its selective A2A adenosine receptor agonism offers a favorable safety profile while providing robust diagnostic capabilities. Adherence to the established protocols for patient preparation, drug administration, and imaging is essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for Assessing Coronary Blood Flow with Regadenoson
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson is a selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI) and for the invasive assessment of coronary artery physiology.[1][2] Its primary mechanism of action involves the activation of the A2A adenosine receptor, which triggers a signaling cascade resulting in coronary vasodilation and a subsequent increase in coronary blood flow (CBF).[1][2] This transient hyperemia mimics the effects of exercise, allowing for the detection of flow-limiting coronary artery stenoses.[2] Unlike non-selective adenosine receptor agonists, Regadenoson's selectivity for the A2A receptor subtype minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.
These application notes provide a comprehensive overview of the experimental design for assessing coronary blood flow using Regadenoson, including detailed protocols for various imaging modalities and physiological assessments.
Mechanism of Action: A2A Receptor Signaling
Regadenoson exerts its vasodilatory effects by binding to the A2A adenosine receptors on the smooth muscle cells of coronary arteries. This interaction initiates a G-protein coupled signaling cascade that leads to smooth muscle relaxation and an increase in coronary blood flow.
Caption: Regadenoson A2A Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the hemodynamic effects of Regadenoson and its comparison with Adenosine for Fractional Flow Reserve (FFR) measurements.
Table 1: Hemodynamic Effects of a Standard 0.4 mg Intravenous Bolus of Regadenoson
| Parameter | Baseline (Mean ± SD) | Peak Effect (Mean ± SD) | Mean Change (± SD) or % Change | Reference |
| Heart Rate (beats/min) | ||||
| Study 1 | 67 ± 13 | 93 ± 14 | +26 ± 1 (approx.) | |
| Study 2 | 63 (59–75) | 93 (86–102) | +30 (median) | |
| Study 3 | 71.53 ± 24.5 | 83.71 ± 18.48 (Adenosine) | +12.18 | |
| 62.42 ± 11.91 | 93.83 ± 32.1 (Regadenoson) | +31.41 | ||
| Systolic Blood Pressure (mmHg) | ||||
| Study 1 | 143 ± 12 | 147 ± 20 | +4 | |
| Diastolic Blood Pressure (mmHg) | ||||
| Study 1 | 86 ± 9 | 86 ± 10 | 0 | |
| Coronary Blood Flow Velocity | ||||
| Study 1 | Baseline | Up to 3.4-fold increase | - |
Table 2: Comparison of Fractional Flow Reserve (FFR) Measurements: Regadenoson vs. Adenosine
| Study | Number of Patients/Lesions | FFR with Adenosine (Mean ± SD) | FFR with Regadenoson (Mean ± SD) | Mean Difference (Regadenoson - Adenosine) | Correlation (r or R²) |
| Pooled Analysis | 149 patients | 0.82 ± 0.10 | 0.82 ± 0.10 | 0.00 | r = 0.96 |
| Study 2 | 20 patients | 0.84 ± 0.08 | 0.84 ± 0.09 | 0.0040 | R² = 0.933 |
| Meta-Analysis | 248 patients | - | - | -0.00 | 0.98 |
| Study 4 | 44 patients | 0.81 (0.75-0.89) | 0.80 (0.73-0.88) | -0.01 (median) | - |
Table 3: Frequency of Common Adverse Events with Regadenoson (from pooled clinical trials, N=1,337)
| Adverse Event | Frequency (%) |
| Dyspnea | 28% |
| Headache | 26% |
| Flushing | 16% |
| Chest Discomfort | 13% |
| Dizziness | 11% |
| Angina Pectoris | 10% |
| Nausea | 9% |
| Chest Pain | 7% |
Experimental Protocols
General Patient Preparation
-
Informed Consent: Obtain written informed consent from the participant after explaining the procedures, potential risks, and benefits.
-
Fasting: Instruct participants to fast for at least 4-6 hours prior to the procedure.
-
Medication Review: Withhold methylxanthines (e.g., caffeine, theophylline, aminophylline) for at least 12-24 hours before Regadenoson administration as they can interfere with its vasodilatory effect. Other medications should be reviewed by the study physician.
-
IV Access: Establish intravenous access in a peripheral vein, preferably in the arm, using a 20-gauge or larger catheter.
Protocol 1: Myocardial Perfusion Imaging (MPI) with Single-Photon Emission Computed Tomography (SPECT)
This protocol outlines the use of Regadenoson as a pharmacologic stress agent for SPECT MPI.
Caption: Regadenoson SPECT MPI Workflow.
Methodology:
-
Patient Positioning: Position the patient comfortably on the imaging table.
-
Baseline Monitoring: Record baseline 12-lead electrocardiogram (ECG) and blood pressure.
-
Regadenoson Administration: Administer a single intravenous (IV) bolus of 0.4 mg of Regadenoson over approximately 10 seconds.
-
Saline Flush: Immediately follow the Regadenoson injection with a 5-10 mL saline flush over 10 seconds.
-
Radiotracer Injection: Inject the SPECT radiopharmaceutical (e.g., Technetium-99m sestamibi or tetrofosmin) 10-20 seconds after the saline flush.
-
Post-Injection Monitoring: Continue to monitor the patient's ECG, heart rate, and blood pressure for at least 15-30 minutes or until they return to baseline.
-
Image Acquisition: Begin SPECT image acquisition 15-60 minutes after radiotracer injection, according to the laboratory's standard protocol.
-
Rest Imaging: A resting SPECT scan is typically performed on a separate day or several hours after the stress study, following a second injection of the radiotracer at rest.
Protocol 2: Myocardial Perfusion Imaging (MPI) with Positron Emission Tomography (PET)
This protocol details the use of Regadenoson for stress PET MPI, often utilizing Rubidium-82 (⁸²Rb) or Nitrogen-13 (¹³N) ammonia.
Methodology:
-
Patient Positioning: Position the patient in the PET scanner.
-
Baseline Scans: Perform a low-dose CT scan for attenuation correction, followed by a resting PET scan with the administration of the PET radiotracer (e.g., ⁸²Rb or ¹³N-ammonia).
-
Stress Induction: After the rest scan, administer a 0.4 mg IV bolus of Regadenoson over 10 seconds, followed by a 10 mL saline flush.
-
Stress Radiotracer Administration: Immediately after the saline flush, administer the stress dose of the PET radiotracer.
-
Stress PET Acquisition: Begin dynamic or static PET image acquisition concurrently with or immediately following the stress radiotracer injection.
-
Monitoring: Continuously monitor vital signs and ECG throughout the procedure.
-
Image Analysis: Analyze the rest and stress images to assess for perfusion defects and quantify myocardial blood flow (MBF) and myocardial flow reserve (MFR).
Protocol 3: Stress Cardiovascular Magnetic Resonance (CMR) Perfusion Imaging
This protocol describes the application of Regadenoson in stress CMR to evaluate myocardial perfusion.
Methodology:
-
Patient Setup: Position the patient in the MRI scanner and obtain baseline cine images to assess cardiac function.
-
Stress Agent Administration: Administer a 0.4 mg IV bolus of Regadenoson.
-
Perfusion Imaging: At peak stress (typically 60-90 seconds after Regadenoson injection), administer a gadolinium-based contrast agent and acquire first-pass perfusion images.
-
Reversal Agent (Optional): Aminophylline (50-100 mg IV) may be administered to reverse the effects of Regadenoson after the stress perfusion images have been acquired.
-
Rest Perfusion and Late Gadolinium Enhancement (LGE): After a suitable delay for the effects of Regadenoson to dissipate (or after reversal), a rest perfusion scan is performed with another bolus of contrast agent. LGE imaging is typically performed 10-15 minutes after the final contrast injection to assess for myocardial scarring.
Protocol 4: Coronary Computed Tomography Perfusion (CTP)
This protocol details the use of Regadenoson to induce stress for dynamic CTP imaging.
Caption: Regadenoson Stress CTP Workflow.
Methodology:
-
Initial CTA: A standard coronary CT angiography (CTA) is often performed first to assess coronary anatomy.
-
Stress Induction: Administer a 0.4 mg IV bolus of Regadenoson.
-
Timing: Wait for approximately 60 seconds after Regadenoson administration to allow for maximal hyperemia.
-
Contrast Injection: Inject a bolus of iodinated contrast medium (e.g., 35-50 mL at 4-5.5 mL/s), followed by a saline flush.
-
Dynamic CTP Acquisition: Initiate dynamic CTP scanning, acquiring multiple images over time (e.g., 15 scans over 30 seconds) to capture the first pass of contrast through the myocardium.
-
Rest CTP: A rest CTP scan can be performed after a delay of 15-20 minutes.
-
Image Analysis: Analyze the dynamic CTP data to generate myocardial blood flow maps and identify perfusion defects.
Protocol 5: Invasive Fractional Flow Reserve (FFR) Measurement
This protocol outlines the use of Regadenoson to induce maximal hyperemia for invasive FFR assessment in the cardiac catheterization laboratory.
Methodology:
-
Catheterization: Perform standard coronary angiography to identify the target lesion.
-
Pressure Wire Placement: Advance a pressure-monitoring guidewire across the stenosis.
-
Baseline Measurements: Record simultaneous aortic and distal coronary pressures at baseline.
-
Hyperemia Induction: Administer a 0.4 mg IV bolus of Regadenoson.
-
FFR Measurement: Continuously record aortic and distal coronary pressures during the hyperemic phase. FFR is calculated as the ratio of the mean distal coronary pressure to the mean aortic pressure at maximal hyperemia.
-
Data Analysis: The nadir of the pressure ratio is taken as the FFR value.
Conclusion
Regadenoson is a valuable and versatile tool for the assessment of coronary blood flow in both clinical and research settings. Its favorable safety profile and ease of administration as a single bolus make it an attractive alternative to other pharmacologic stress agents. The protocols provided in these application notes offer a framework for the standardized use of Regadenoson across various imaging and physiological assessment modalities. Adherence to these protocols will help ensure the acquisition of high-quality, reproducible data for the accurate diagnosis and investigation of coronary artery disease.
References
Application Notes and Protocols for Regadenoson Hydrate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson, a selective agonist for the adenosine A2A receptor, is a valuable tool for in vitro studies investigating A2A receptor signaling and its downstream effects.[1][2] Its primary mechanism of action involves the activation of the A2A receptor, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This application note provides detailed protocols for the preparation and use of Regadenoson hydrate in cell culture assays, along with solubility and stability data to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties and Solubility
This compound is typically a white to off-white crystalline powder. Understanding its solubility is critical for preparing appropriate stock and working solutions for cell culture experiments.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL | ~122.4 | Freely soluble. |
| DMF (Dimethylformamide) | 40 mg/mL | ~97.9 | Freely soluble. |
| Methanol | 1.2 mg/mL | ~2.9 | Sparingly soluble. |
| Aqueous Buffer (pH 2.0) | 45 mg/mL | ~110.2 | Highly soluble due to protonation. |
| Aqueous Buffer (pH 7.4, 25°C) | 2.8 mg/mL | ~6.8 | Lower solubility at physiological pH. |
| Apolar Solvents (e.g., hexane) | <0.1 mg/mL | - | Insoluble. |
Stability of this compound
Proper storage and handling are essential to maintain the integrity of this compound.
Table 2: Stability Profile of this compound
| Condition | Stability | Notes |
| Powder | ||
| -20°C | ≥ 3 years | Recommended storage condition for the solid compound. |
| 4°C | 2 years | |
| 25°C / 60% Relative Humidity | > 3 years | The hydrate form is stable. |
| In Solvent | ||
| -80°C in DMSO | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C in DMSO | 1 month | |
| pH Stability (Aqueous Solution) | ||
| pH 4-5 (25°C) | Maximum stability (<0.1% degradation per month) | |
| pH < 3 | Prone to glycosidic bond hydrolysis. | |
| pH > 8 | Prone to pyrazole ring oxidation. | |
| Photostability | ||
| UV light (254 nm) | Susceptible to C8-H oxidation. | Store solutions in amber vials or protected from light. |
Regadenoson A2A Receptor Signaling Pathway
Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that has been well-characterized.
Caption: Regadenoson-A2A Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out approximately 4.08 mg of this compound (Molecular Weight: 408.37 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.08 mg of this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium. It is crucial to ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of medium.
-
-
-
Vortex or gently mix the working solution thoroughly before adding it to your cell culture plates.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
Protocol 3: In Vitro cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following A2A receptor activation by Regadenoson.
Materials:
-
Cells expressing the A2A receptor (e.g., PC12 cells, CHO-A2A cells)
-
This compound working solutions (e.g., 1 nM to 10 µM)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, TR-FRET)
-
Cell lysis buffer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay method.
-
Plot the cAMP concentration against the log of the Regadenoson concentration to determine the EC50 value. The EC50 for coronary vasodilation is reported to be 6.4 nM, which can serve as a reference point.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for using this compound in cell culture experiments.
Caption: General Experimental Workflow.
Recommended In Vitro Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental endpoint. Based on its reported potency, a concentration range of 1 nM to 10 µM is a reasonable starting point for most in vitro cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Conclusion
This compound is a potent and selective A2A adenosine receptor agonist suitable for a variety of in vitro applications. By following these detailed protocols for preparation, handling, and application, researchers can achieve reliable and reproducible results in their cell culture assays. Careful consideration of its solubility, stability, and effective concentration range will ensure the successful use of this compound in elucidating the roles of A2A receptor signaling in various physiological and pathological processes.
References
- 1. Regadenoson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 4. Buy this compound (EVT-280017) | 875148-45-1 [evitachem.com]
- 5. Regadenoson Stress Testing: A Comprehensive Review With a Focused Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Regadenoson Hydrate in Isolated Heart Perfusion Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regadenoson Hydrate is a potent and highly selective agonist for the adenosine A2A receptor.[1][2] Its primary pharmacological action in the cardiovascular system is to induce coronary vasodilation, making it a valuable tool in both clinical diagnostics and preclinical research.[1][3] In the context of isolated heart perfusion experiments, such as the Langendorff and working heart models, Regadenoson serves as a critical pharmacological agent to investigate coronary artery physiology, assess myocardial blood flow regulation, and study the mechanisms of cardioprotection.
These application notes provide detailed protocols for the use of this compound in isolated heart preparations, guidance on data acquisition and analysis, and a summary of expected physiological responses.
Mechanism of Action: A2A Receptor-Mediated Vasodilation
Regadenoson selectively binds to the A2A adenosine receptors located on the smooth muscle cells of coronary arteries.[1] This interaction initiates a signal transduction cascade, as illustrated in the diagram below. The activation of the A2A receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets. This phosphorylation cascade ultimately leads to the relaxation of the coronary smooth muscle, resulting in vasodilation and a significant increase in coronary blood flow.
Figure 1. Signaling pathway of Regadenoson-induced coronary vasodilation.
Experimental Protocols
The following protocols are adapted from established methodologies for isolated heart perfusion and studies involving selective A2A adenosine receptor agonists. Researchers should adapt these protocols based on their specific experimental setup and animal model.
Langendorff (Retrograde Perfusion) Model Protocol
The Langendorff preparation is ideal for studying coronary vascular responses to pharmacological agents without the influence of cardiac work.
1. Preparation of Krebs-Henseleit Buffer:
A standard Krebs-Henseleit buffer is required for heart perfusion. The composition is as follows:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
The buffer should be freshly prepared with deionized water, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of 7.4.
2. Isolated Heart Preparation:
-
Anesthetize the experimental animal (e.g., rat, mouse, guinea pig) according to approved institutional protocols.
-
Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer to induce cardiac arrest and prevent ischemic damage.
-
Isolate the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg for a rat heart).
3. Experimental Workflow:
Figure 2. Experimental workflow for a Regadenoson concentration-response study.
4. Regadenoson Administration:
-
Prepare a stock solution of this compound in an appropriate vehicle (e.g., deionized water or saline).
-
For a concentration-response curve, administer Regadenoson in increasing concentrations directly into the perfusion line proximal to the aortic cannula. A suggested concentration range, based on studies with similar A2A agonists, is 10⁻¹⁰ to 10⁻⁵ M.
-
Allow the coronary flow to stabilize at each concentration before proceeding to the next.
5. Data Acquisition:
-
Coronary Flow: Measure continuously by collecting the coronary effluent over a set time period or using an in-line flowmeter.
-
Heart Rate (HR): Monitor using ECG electrodes or a pressure transducer.
-
Left Ventricular Developed Pressure (LVDP): Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function. LVDP is calculated as the difference between the left ventricular systolic and diastolic pressures.
Working Heart Model Protocol
The working heart model allows for the assessment of cardiac function under physiological loading conditions, providing insights into the effects of Regadenoson on both coronary perfusion and myocardial performance.
1. Apparatus and Buffer:
-
Utilize a working heart apparatus that allows for both retrograde (Langendorff) and antegrade (working) perfusion.
-
The Krebs-Henseleit buffer composition remains the same as in the Langendorff model.
2. Heart Preparation and Switching to Working Mode:
-
Cannulate the aorta as in the Langendorff preparation and perfuse retrogradely for initial stabilization.
-
Cannulate the left atrium via the pulmonary veins.
-
Switch to the working mode by clamping the aortic inflow and initiating perfusion through the left atrial cannula. The heart now ejects the perfusate from the left ventricle against a set afterload.
3. Regadenoson Administration and Data Acquisition:
-
Administer Regadenoson as described for the Langendorff model.
-
In addition to coronary flow, HR, and LVDP, measure:
-
Aortic Flow: The volume of perfusate ejected from the aorta per unit of time.
-
Cardiac Output: The sum of aortic flow and coronary flow.
-
Data Presentation
The following tables summarize expected quantitative data based on preclinical and clinical studies of Regadenoson and other selective A2A agonists. Note that specific values will vary depending on the animal model and experimental conditions.
Table 1: Hemodynamic Effects of Regadenoson in Isolated Perfused Heart (Hypothetical Data Based on A2A Agonist Studies)
| Parameter | Baseline (Mean ± SD) | Regadenoson (10⁻⁶ M) (Mean ± SD) | % Change |
| Coronary Flow (mL/min) | 10 ± 1.5 | 35 ± 4.0 | +250% |
| Heart Rate (beats/min) | 280 ± 20 | 310 ± 25 | +10.7% |
| LVDP (mmHg) | 90 ± 10 | 95 ± 12 | +5.6% |
Data are hypothetical and intended for illustrative purposes. Actual results may vary.
Table 2: Concentration-Dependent Increase in Coronary Flow with a Selective A2A Agonist (CGS 21680) in Isolated Mouse Heart
| Agonist Concentration (M) | Coronary Flow (% of Baseline) |
| 10⁻¹⁰ | ~110% |
| 10⁻⁹ | ~150% |
| 10⁻⁸ | ~220% |
| 10⁻⁷ | ~280% |
| 10⁻⁶ | ~350% |
Data adapted from studies on CGS 21680, a selective A2A agonist, in a Langendorff preparation.
Conclusion
This compound is a powerful pharmacological tool for the investigation of coronary physiology in isolated heart models. Its high selectivity for the A2A adenosine receptor allows for targeted studies of coronary vasodilation with minimal confounding effects on other adenosine receptor subtypes. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to explore the multifaceted roles of A2A receptor activation in cardiac function and disease. Careful attention to experimental detail and appropriate data analysis will yield valuable insights into the therapeutic potential of targeting this important signaling pathway.
References
- 1. Regadenoson in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regadenoson in the detection of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Regadenoson Hydrate Beyond Cardiology: Application Notes and Protocols for Non-Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Regadenoson Hydrate, a selective A2A adenosine receptor agonist, is well-established in cardiovascular medicine for myocardial perfusion imaging. However, a growing body of research is unveiling its significant potential in non-cardiovascular applications, primarily in the fields of inflammation, immunology, and neurology. This document provides detailed application notes and protocols for leveraging this compound in these novel research areas, offering a valuable resource for scientists exploring its therapeutic and mechanistic properties.
Anti-Inflammatory and Immunomodulatory Applications
This compound exhibits potent anti-inflammatory effects by activating the A2A adenosine receptor (A2AR), which is expressed on various immune cells. A key target of its action is the invariant natural killer T (iNKT) cell, a lymphocyte subset implicated in the inflammatory cascade of several diseases.[1][2] Activation of A2AR on iNKT cells and other immune cells suppresses the release of pro-inflammatory cytokines, offering a broad anti-inflammatory impact.[2]
Key Research Findings:
-
Sickle Cell Disease (SCD): In mouse models of SCD, A2AR agonists like Regadenoson have been shown to alleviate hypoxia-induced tissue inflammation by reducing the activation of iNKT cells.[1]
-
COVID-19: Clinical studies have explored Regadenoson for treating COVID-19. In a small case series, intravenous infusion of Regadenoson was associated with increased oxygen saturation, decreased D-dimer levels, and a reduction in the activation of circulating iNKT cells in hospitalized COVID-19 patients.[2] Within 24 hours, a trend toward decreased C-reactive protein (CRP) was also observed.
-
General Inflammation: The anti-inflammatory effects of Regadenoson are amplified in injured tissues due to the induction of A2ARs and ecto-enzymes (CD39 and CD73) on immune cells, which increase local adenosine levels.
Quantitative Data Summary:
| Application Area | Model System | This compound Dose/Concentration | Key Quantitative Outcomes | Reference |
| COVID-19 Inflammation | Human (Clinical Case Series) | Loading dose: 5 µg/kg/h for 0.5h; Maintenance dose: 1.44 µg/kg/h for 6h (IV) | - Increased O2 saturation: 93.8% to 96.6% (P<0.05)- Decreased D-dimer: 754 ng/ml to 518 ng/ml (P<0.05)- Reduced iNKT cell activation (CD69+): by 50% in 30 min (P<0.01)- Trend towards decreased CRP: 3.80 mg/dL to 1.98 mg/dL (P=0.075) | |
| General Anti-Inflammation | Mouse | 1.44 µg/kg/h (subcutaneous infusion via Alzet minipumps) | Increased 10-day survival in a mouse model. |
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Effects in a Mouse Model
This protocol is based on methodologies suggested in the literature for evaluating the anti-inflammatory properties of Regadenoson in vivo.
Objective: To determine the effect of this compound on systemic and tissue-specific inflammation in a mouse model of inflammatory disease (e.g., lipopolysaccharide-induced endotoxemia or a model of sickle cell disease).
Materials:
-
This compound
-
Sterile saline for injection
-
Alzet osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for pump implantation
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
-
Flow cytometer and antibodies for iNKT cell analysis (e.g., anti-CD3, anti-CD69, anti-iNKT TCR)
-
Tissue collection and processing reagents
Procedure:
-
Animal Model: Induce the inflammatory condition in the mice according to the established protocol.
-
Pump Preparation and Implantation:
-
Prepare this compound solution in sterile saline at a concentration calculated to deliver 1.44 µg/kg/h based on the pump's flow rate and the average weight of the mice.
-
Fill Alzet osmotic minipumps with the Regadenoson solution or vehicle (saline).
-
Surgically implant the minipumps subcutaneously in the dorsal region of the anesthetized mice.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of inflammation and overall health.
-
At predetermined time points (e.g., 6, 24, 48 hours post-induction), collect blood samples via retro-orbital or tail vein bleeding.
-
At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., lungs, liver) for analysis.
-
-
Analysis:
-
Cytokine Analysis: Use ELISA kits to measure the concentration of pro-inflammatory cytokines in the plasma.
-
iNKT Cell Activation: Isolate peripheral blood mononuclear cells (PBMCs) and stain with fluorescently labeled antibodies against CD3, iNKT TCR, and the activation marker CD69. Analyze the percentage of activated iNKT cells using flow cytometry.
-
Histopathology: Process collected tissues for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Signaling Pathway: Regadenoson-Mediated Anti-Inflammatory Response
Caption: Regadenoson's anti-inflammatory signaling cascade.
Neurological Applications: Modulation of the Blood-Brain Barrier
Preclinical studies have demonstrated that this compound can transiently increase the permeability of the blood-brain barrier (BBB). This effect is mediated through the activation of A2A receptors, which are highly expressed in the brain. This opens up the potential for using Regadenoson to enhance the delivery of therapeutic agents to the central nervous system (CNS) for the treatment of brain tumors and other neurological disorders.
Key Research Findings:
-
Enhanced Drug Delivery: In rats, co-administration of Regadenoson (0.5 µg/kg, IV) with the chemotherapeutic agent temozolomide resulted in a 60% increase in temozolomide concentration in the brain.
-
P-glycoprotein (P-gp) Modulation: In vitro studies using primary mouse brain endothelial cells showed that Regadenoson (1 µM for 72 hours) reduces the expression and functionality of P-gp, an efflux pump that limits drug entry into the brain. This regulatory process involves the activation of MMP9 and ubiquitination.
-
Clinical Investigations: Pilot studies in humans have explored the use of standard cardiac doses of Regadenoson to disrupt the BBB, with mixed results. While animal studies showed significant effects, initial human studies using standard imaging agents did not show a detectable change in BBB permeability in individuals with an intact BBB. Further research is needed to determine the optimal dosing for BBB modulation in humans.
Quantitative Data Summary:
| Application Area | Model System | This compound Dose/Concentration | Key Quantitative Outcomes | Reference |
| Enhanced CNS Drug Delivery | Rat | 0.5 µg/kg (single IV dose) | 60% increase in brain temozolomide concentration. | |
| P-gp Modulation | Primary Mouse Brain Endothelial Cells (in vitro) | 1 µM for 72 hours | Effective reduction in P-gp expression and functionality. | |
| BBB Permeability Pilot Study | Human | 0.4 mg (standard cardiac dose) | No significant change in the penetration of 99mTc-sestamibi or visipaque into the brain with an intact BBB. |
Experimental Protocol: In Vitro Assessment of P-glycoprotein Expression and Function
Objective: To evaluate the effect of this compound on the expression and efflux activity of P-glycoprotein in a brain endothelial cell culture model.
Materials:
-
Primary mouse brain endothelial cells (or a suitable cell line, e.g., bEnd.3)
-
Cell culture medium and supplements
-
This compound
-
P-gp substrate (e.g., Rhodamine 123)
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (antibodies against P-gp and a loading control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture the brain endothelial cells to confluence in appropriate culture vessels.
-
Treat the cells with this compound at a concentration of 1 µM for 72 hours. Include vehicle-treated and positive control (Verapamil) groups.
-
-
Western Blotting for P-gp Expression:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against P-gp and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression of P-gp.
-
-
P-gp Efflux Assay (Rhodamine 123 Accumulation):
-
After the 72-hour treatment with Regadenoson, wash the cells.
-
Incubate the cells with the P-gp substrate Rhodamine 123 in the presence or absence of the P-gp inhibitor Verapamil.
-
After the incubation period, wash the cells to remove extracellular Rhodamine 123.
-
Measure the intracellular fluorescence using a fluorescence microscope or a plate reader. Increased intracellular fluorescence indicates reduced P-gp activity.
-
Experimental Workflow: Assessing Regadenoson's Effect on CNS Drug Delivery
Caption: Workflow for evaluating CNS drug delivery enhancement.
Other Potential Research Applications
-
Neurological Disorders: Given its ability to modulate neuroinflammation and potentially alter BBB permeability, Regadenoson could be investigated in the context of neurodegenerative diseases and other neurological conditions where inflammation and drug delivery are challenges.
-
Oncology: Beyond enhancing chemotherapy delivery to the brain, the immunomodulatory effects of Regadenoson could be explored in the context of cancer immunotherapy.
Disclaimer: These application notes and protocols are intended for research purposes only and are based on a synthesis of published literature. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant safety and ethical guidelines for animal and human research.
References
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Effects of Regadenoson Hydrate in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Regadenoson Hydrate in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Regadenoson is a low-affinity agonist for the A2A adenosine receptor (Ki ≈ 1.3 µM), with at least a 10-fold lower affinity for the A1 adenosine receptor.[1] It has weak to no affinity for the A2B and A3 adenosine receptors.[1] Activation of the A2A adenosine receptor leads to coronary vasodilation and an increase in coronary blood flow (CBF).[1][2] This mechanism mimics the effects of exercise on the heart, making it a useful pharmacologic stress agent in myocardial perfusion imaging (MPI).[2]
Q2: What are the most commonly reported adverse effects of this compound in clinical research?
The most common adverse reactions to regadenoson include dyspnea, headache, flushing, chest discomfort, dizziness, angina pectoris, chest pain, and nausea. These side effects are often mild and transient, typically resolving within 15 to 30 minutes.
Q3: Are there any absolute contraindications for the use of this compound?
Yes, regadenoson should not be administered to patients with:
-
Second- or third-degree atrioventricular (AV) block, unless they have a functioning artificial pacemaker.
-
Sinus node dysfunction, unless they have a functioning artificial pacemaker.
-
Known hypersensitivity to regadenoson or any of its components.
Q4: What is the recommended course of action if a research subject experiences a serious adverse event?
In the event of a serious adverse reaction, such as severe hypotension, bronchospasm, or myocardial ischemia, aminophylline, an adenosine receptor antagonist, can be administered to reverse the effects of regadenoson. Cardiac resuscitation equipment and trained staff should be readily available whenever administering regadenoson. It is crucial to avoid methylxanthines like aminophylline in patients who experience a seizure.
Q5: Can this compound be used in patients with a history of asthma or COPD?
While not an absolute contraindication, caution is advised. Adenosine receptor agonists, including regadenoson, can induce dyspnea, bronchoconstriction, and respiratory compromise in patients with chronic obstructive pulmonary disease (COPD) or asthma. Appropriate bronchodilator therapy and resuscitative measures should be available. Some clinicians consider active wheezing or bronchospasm a contraindication.
Troubleshooting Guides
Issue 1: Subject experiences dyspnea and chest discomfort.
-
Initial Assessment: Monitor vital signs, including oxygen saturation, heart rate, and blood pressure. Perform a 12-lead ECG to assess for ischemic changes.
-
Management:
-
Reassure the patient, as these are common and often transient side effects.
-
If symptoms are mild, they typically resolve within 15 minutes without intervention.
-
For more severe or persistent symptoms, consider the administration of aminophylline to reverse the effects of regadenoson.
-
If ECG changes suggest myocardial ischemia, follow appropriate clinical protocols for managing angina.
-
Issue 2: Subject develops hypotension and/or bradycardia.
-
Initial Assessment: Immediately check the patient's blood pressure and heart rate. Assess for symptoms of hypoperfusion, such as dizziness or syncope.
-
Management:
-
Simple interventions such as placing the patient in a head-down position or encouraging gentle leg exercise may be sufficient.
-
If hypotension and/or bradycardia persist, atropine can be considered.
-
In cases of severe, persistent hypotension, aminophylline may be administered.
-
Issue 3: Subject experiences a seizure.
-
Initial Assessment: Ensure the patient's safety and protect their airway. Monitor vital signs.
-
Management:
-
Regadenoson may lower the seizure threshold, and new onset or recurrent seizures have been reported.
-
Some seizures may be prolonged and require urgent anticonvulsive management.
-
Crucially, do not administer aminophylline , as it may increase the risk of seizures associated with regadenoson.
-
Data Presentation
Table 1: Incidence of Common Adverse Effects of Regadenoson
| Adverse Effect | Incidence (%) |
| Dyspnea | 28% - 61% |
| Headache | 21.4% - 25% |
| Flushing | 17% |
| Chest Discomfort | 11% - 29% |
| Dizziness | 7% |
| Angina Pectoris | 8% |
| Chest Pain | 8% - 29% |
| Nausea | 6% |
| Abdominal Discomfort | 6% |
Data compiled from multiple clinical trials and studies.
Table 2: Hemodynamic Effects of Regadenoson
| Parameter | Change |
| Systolic Blood Pressure | Decrease of > 35 mm Hg in 7% of patients |
| Diastolic Blood Pressure | Decrease of > 25 mm Hg in 4% of patients |
| Heart Rate | Increase of 25 ± 11 bpm |
Data from clinical studies.
Experimental Protocols
Protocol for Administration of this compound
-
Patient Preparation: Instruct patients to avoid consuming any products containing methylxanthines (e.g., caffeine, theophylline, aminophylline) for at least 12 hours prior to administration.
-
Dosage: The recommended dose is 0.4 mg of regadenoson administered as a rapid intravenous (IV) injection over approximately 10 seconds into a peripheral vein.
-
Flushing: Immediately following the regadenoson injection, administer a 5 mL saline flush.
-
Radionuclide Administration: Administer the radionuclide myocardial perfusion imaging agent 10-20 seconds after the saline flush.
-
Monitoring: Continuously monitor the patient's electrocardiogram (ECG) and blood pressure throughout the procedure and for a period post-administration.
Protocol for Management of Severe Adverse Reactions with Aminophylline
-
Indication: For persistent and severe adverse reactions to regadenoson, such as severe hypotension or bronchospasm (excluding seizures).
-
Dosage: Administer aminophylline in doses ranging from 50 mg to 250 mg.
-
Administration: Administer via slow IV injection (e.g., 50 mg to 100 mg over 30-60 seconds).
-
Caution: Do not administer aminophylline to patients who have experienced a seizure in association with regadenoson.
Mandatory Visualization
Caption: Regadenoson's mechanism of action via the A2A adenosine receptor pathway.
Caption: Troubleshooting workflow for dyspnea and chest discomfort.
Caption: Contraindications and cautions for Regadenoson use.
References
Regadenoson Hydrate stability and storage conditions for research labs
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Regadenoson Hydrate. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years)[1]. The compound is stable for several weeks at ambient temperature during standard shipping[1]. The crystalline form is known to be stable under inert conditions.
Q2: How should I store this compound in solution?
Stock solutions of this compound, typically prepared in DMSO, should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months)[1]. For extended storage of over a year, it is recommended to keep stock solutions at -80°C[2]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO. Its solubility in aqueous solutions is pH-dependent. It is highly soluble in acidic buffers (e.g., 45 mg/mL at pH 2) but has lower solubility at neutral pH (2.8 mg/mL at pH 7.4).
Q4: Is this compound sensitive to light?
Yes, this compound is photolabile. Exposure to UV light at 254 nm can induce oxidation. Therefore, it is crucial to store the solid compound and its solutions in amber vials or otherwise protected from light.
Stability Profile
This compound's stability is influenced by temperature, pH, and light. The following tables summarize its stability under various conditions.
Table 1: Temperature Stability of Solid this compound
| Temperature | Relative Humidity | Duration | Stability Outcome |
| 25°C | 60% | >3 years | Stable |
| 80°C | N/A | N/A | Dehydration begins, forming a less soluble anhydrous polymorph |
Table 2: pH Stability of this compound in Aqueous Solution at 25°C
| pH Range | Stability | Degradation Pathway |
| < 3 | Unstable | Glycosidic bond hydrolysis, leading to the formation of ribose and purine fragments |
| 4 - 5 | Maximum Stability | Minimal degradation (<0.1% per month) |
| > 8 | Unstable | Pyrazole ring oxidation, with the N-oxide derivative as a major impurity |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in aqueous buffer. | The pH of the buffer may be too high, leading to decreased solubility. | Ensure the pH of your aqueous solution is in the acidic range (ideally pH 4-5 for maximum stability) to maintain solubility. |
| Loss of biological activity in stored solutions. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light. | 1. Store stock solutions at -20°C or -80°C for long-term use. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Always store solutions in light-protected containers. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of the compound due to improper storage or handling. 2. Contamination of the sample or solvent. | 1. Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradants. Significant degradation can occur under oxidative, acidic, and basic conditions. 2. Use high-purity solvents and ensure proper cleaning of all labware. |
| Inconsistent results between experiments. | 1. Inaccurate concentration of stock solutions due to hydration level. 2. Degradation of the compound. | 1. The molecular weight of this compound can vary based on the degree of hydration. Use the batch-specific molecular weight provided by the supplier for accurate concentration calculations. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
Experimental Protocols
Stability-Indicating HPLC Method
This section outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the stability of this compound.
Objective: To separate Regadenoson from its potential degradation products.
Chromatographic Conditions:
-
Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Triethylamine buffer, pH adjusted to 4.5
-
Mobile Phase B: Acetonitrile (100%)
-
Gradient Elution: A gradient program should be developed to ensure the separation of all potential impurities and the parent compound.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add an appropriate concentration of a strong acid (e.g., HCl). Incubate at a controlled temperature and monitor for degradation over time.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an appropriate concentration of a strong base (e.g., NaOH). Incubate and monitor for degradation.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., hydrogen peroxide). Incubate and monitor for degradation.
-
Thermal Degradation: Expose the solid compound to elevated temperatures and monitor for the formation of impurities.
-
Photodegradation: Expose a solution of this compound to a UV light source and monitor for degradation.
Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Stability Study
Caption: Workflow for a Forced Degradation Study.
References
Technical Support Center: Regadenoson Efficacy and Methylxanthine Interference
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Regadenoson, particularly concerning its interaction with caffeine and other methylxanthines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of interaction between caffeine and Regadenoson?
A1: Regadenoson is a selective agonist for the adenosine A2A receptor, which mediates coronary vasodilation.[1][2] Caffeine and other methylxanthines are non-selective competitive antagonists of adenosine receptors, including the A2A subtype.[1][3] By binding to the A2A receptors, caffeine blocks Regadenoson from activating them, thereby attenuating its vasodilatory effects.[1]
Q2: What is the recommended time to withhold caffeine before a Regadenoson-based experiment or procedure?
A2: It is recommended that patients or experimental subjects avoid caffeine-containing products for at least 12 hours before Regadenoson administration. Some studies suggest that even consumption within 12-24 hours can attenuate the effects of Regadenoson. For critical experiments, a 24-hour washout period for caffeine may be advisable to minimize any residual interaction.
Q3: Can the effects of caffeine on Regadenoson be reversed?
A3: Yes, the antagonistic effects of caffeine can be reversed. Aminophylline, another methylxanthine but with a shorter half-life, can be administered to displace caffeine from adenosine receptors and reverse the effects of Regadenoson-induced adverse reactions. Studies have also explored the use of intravenous and oral caffeine to reverse adverse symptoms, with intravenous administration showing rapid and effective results.
Q4: Are there any observable changes in hemodynamic parameters when caffeine is present during Regadenoson administration?
A4: Yes, caffeine can blunt the typical hemodynamic response to Regadenoson. Studies have shown that caffeine administration prior to Regadenoson can lead to a blunted increase in heart rate and systolic blood pressure. It can also reduce the duration of the coronary blood flow increase induced by Regadenoson.
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent Regadenoson-induced vasodilation in experimental subjects.
-
Possible Cause: Interference from caffeine or other methylxanthines.
-
Troubleshooting Steps:
-
Verify Subject Compliance: Ensure that subjects have strictly adhered to the caffeine restriction protocol (at least 12-24 hours of abstinence).
-
Dietary and Medication Review: Inquire about the consumption of other potential sources of methylxanthines, such as tea, chocolate, certain soft drinks, and medications like theophylline.
-
Consider a Longer Washout Period: If inconsistent results persist, consider extending the caffeine washout period to 24 hours.
-
Quantitative Caffeine Assessment: For highly sensitive experiments, consider measuring plasma caffeine levels to confirm abstinence.
-
Issue 2: Reduced sensitivity in detecting perfusion defects in myocardial perfusion imaging (MPI) studies.
-
Possible Cause: Caffeine-induced attenuation of Regadenoson's effect.
-
Troubleshooting Steps:
-
Confirm Caffeine Abstinence: Reiterate the importance of the 12-24 hour caffeine-free period to subjects.
-
Dose Consideration: While the standard 0.4 mg dose of Regadenoson is fixed, be aware that both 200 mg and 400 mg of caffeine have been shown to significantly reduce the number of detected reversible perfusion defects.
-
Alternative Stress Agent: In cases of known recent caffeine consumption where the imaging cannot be rescheduled, consider using an alternative stress agent that is not affected by methylxanthines, if appropriate for the experimental goals.
-
Data Presentation
Table 1: Impact of Caffeine on Regadenoson-Induced Hemodynamic Changes
| Parameter | No Caffeine | Caffeine (12-24 hours prior) | p-value | Reference |
| Change in Systolic Blood Pressure (mmHg) | 13 ± 15.8 | 7 ± 10.2 | 0.007 | |
| Change in Heart Rate (beats/min) | 32.1 ± 15.3 | 27.3 ± 9.6 | 0.017 |
Table 2: Effect of Caffeine on the Detection of Reversible Perfusion Defects with Regadenoson SPECT MPI
| Treatment Group | Mean Change in Number of Reversible Segments (MPI-2 to MPI-3) | Standard Deviation | p-value (vs. Placebo) | Reference |
| Placebo | 0.12 | 0.981 | - | |
| Caffeine (200 mg) | -0.61 | 1.097 | < 0.001 | |
| Caffeine (400 mg) | -0.62 | 1.367 | < 0.001 |
Experimental Protocols
Protocol 1: Assessment of Caffeine's Effect on Regadenoson-Induced Myocardial Perfusion Imaging (SPECT MPI)
This protocol is based on a multicenter, double-blind, randomized study.
-
Subject Selection: Recruit subjects with a high likelihood of coronary artery disease who are regular caffeine consumers.
-
Baseline Imaging (Day 1): Perform a rest single-photon emission computed tomography (SPECT) MPI (MPI-1).
-
Initial Stress Test (Day 3): Subjects undergo a stress MPI with a standard 0.4 mg intravenous bolus of Regadenoson (MPI-2).
-
Inclusion Criteria for Intervention: Only subjects with at least one reversible perfusion defect identified in MPI-2 proceed to the next stage.
-
Randomization and Intervention (Day 5): Randomly assign subjects to receive either placebo, 200 mg caffeine, or 400 mg caffeine tablets 90 minutes before a repeat Regadenoson stress MPI (MPI-3).
-
Image Analysis: A blinded reader assesses the number of segments with reversible defects in both MPI-2 and MPI-3 scans.
-
Data Analysis: Compare the change in the number of reversible defects from MPI-2 to MPI-3 between the placebo and caffeine groups.
Mandatory Visualization
Caption: Regadenoson signaling pathway and caffeine's antagonistic effect.
Caption: Workflow for a clinical trial assessing caffeine's impact.
References
- 1. Effect of caffeine on SPECT myocardial perfusion imaging during regadenoson pharmacologic stress: a prospective, randomized, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Regadenoson's Effects with Aminophylline in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of aminophylline to reverse the effects of the A2A adenosine receptor agonist, regadenoson.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which aminophylline reverses the effects of regadenoson?
A1: Regadenoson is a selective agonist for the A2A adenosine receptor. Its binding to this receptor initiates a signaling cascade that leads to vasodilation and other physiological effects. Aminophylline acts as a non-selective adenosine receptor antagonist. By competitively binding to adenosine receptors, including the A2A subtype, aminophylline blocks the action of regadenoson, thereby reversing its effects.
Q2: In experimental settings, what is a typical dose of regadenoson used to induce a measurable effect?
A2: In clinical studies, a standard dose of 400 mcg of regadenoson is administered as a rapid intravenous bolus.[1][2] For pediatric studies, weight-based dosing of 8 µg/kg (up to a maximum of 400 µg) has been used.[3] Researchers should determine the optimal dose for their specific experimental model (e.g., canine, rodent) based on pilot studies to achieve the desired level of A2A receptor stimulation.
Q3: What is the recommended dose range for aminophylline to effectively reverse regadenoson's effects?
A3: In human clinical trials, intravenous aminophylline doses ranging from 50 mg to 250 mg have been used to reverse the effects of regadenoson.[4] A common dosage is a slow intravenous injection of 50 mg to 100 mg over 30 to 60 seconds.[5] For pediatric applications, a dose of 2 mg/kg (up to a maximum of 75 mg) has been reported. The appropriate dose for animal models should be determined through dose-response studies.
Q4: How quickly can a reversal of regadenoson's effects be expected after aminophylline administration?
A4: Clinical studies have demonstrated a rapid reversal of regadenoson-induced hemodynamic effects. The time to return to baseline hemodynamics after aminophylline administration is approximately 111 ± 71 seconds. Another study reported a similar time to complete reversal of symptoms at 162 ± 12.6 seconds.
Q5: Are there any known experimental conditions where aminophylline's reversal of regadenoson may be altered?
A5: While specific experimental data is limited, clinical observations in patients with end-stage renal disease (ESRD) suggest that the pharmacodynamic effects of regadenoson may be prolonged. In these cases, late administration of aminophylline (more than 30 minutes after regadenoson) has still been shown to be effective in reversing symptoms. Researchers working with models of renal impairment should consider this potential for altered pharmacokinetics.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete or slow reversal of regadenoson's effects. | Insufficient dose of aminophylline. | 1. Review the dose of aminophylline used. Consider a dose-escalation study to determine the optimal reversal dose for your specific experimental model and regadenoson concentration. 2. Ensure the aminophylline solution is properly prepared and administered. |
| Altered pharmacokinetics in the experimental model. | 1. Consider factors that may alter drug metabolism and clearance in your animal model, such as renal or hepatic impairment. 2. In such cases, a higher or repeated dose of aminophylline may be necessary. | |
| Unexpected side effects after aminophylline administration. | Aminophylline is a non-selective adenosine receptor antagonist and also a phosphodiesterase inhibitor. | 1. Monitor for potential side effects such as tachycardia or arrhythmias. 2. Consider reducing the dose of aminophylline to the minimum effective dose for reversal. |
| Variability in regadenoson's effects between experiments. | Presence of other methylxanthines (e.g., caffeine) in the experimental system. | 1. Ensure that the animals have been appropriately fasted from any substances containing methylxanthines for at least 12 hours prior to the experiment. 2. Use a standardized diet for all experimental animals. |
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on the reversal of regadenoson's effects by aminophylline.
Table 1: Dosing and Administration of Regadenoson and Aminophylline in Human Studies
| Parameter | Regadenoson | Aminophylline | Reference |
| Standard Adult Dose | 400 mcg (intravenous bolus) | 50-250 mg (slow intravenous injection) | |
| Pediatric Dose | 8 µg/kg (max 400 µg) | 2 mg/kg (max 75 mg) | |
| Administration Time | < 10 seconds | 30-60 seconds (for 50-100 mg) |
Table 2: Efficacy of Aminophylline in Reversing Regadenoson's Effects in Human Studies
| Parameter | Value | Reference |
| Time to Return to Baseline Hemodynamics | 111 ± 71 seconds | |
| Time to Complete Symptom Reversal | 162 ± 12.6 seconds | |
| Complete Reversal Rate (Symptoms) | 87% |
Experimental Protocols
While detailed, peer-reviewed experimental protocols for animal models are not widely available in the searched literature, the following provides a generalized workflow based on clinical study designs and standard pharmacological practices. Researchers should adapt this protocol to their specific experimental setup.
Objective: To evaluate the reversal of regadenoson-induced vasodilation by aminophylline in a canine model of coronary blood flow.
Materials:
-
Regadenoson for injection
-
Aminophylline for injection
-
Anesthetized canine model
-
Coronary blood flow measurement equipment (e.g., Doppler flow probe)
-
Hemodynamic monitoring system (for heart rate, blood pressure)
-
Intravenous catheters
Procedure:
-
Animal Preparation: Anesthetize the canine subject according to approved institutional animal care and use committee (IACUC) protocols. Surgically expose a coronary artery and place a Doppler flow probe to measure blood flow velocity. Insert intravenous catheters for drug administration and hemodynamic monitoring.
-
Baseline Measurements: Allow the animal to stabilize and record baseline coronary blood flow, heart rate, and blood pressure for a minimum of 15 minutes.
-
Regadenoson Administration: Administer a bolus of regadenoson intravenously. The dose should be determined from pilot studies to induce a significant and stable increase in coronary blood flow.
-
Peak Effect Measurement: Continuously monitor and record coronary blood flow and hemodynamic parameters until a peak and stable effect of regadenoson is observed.
-
Aminophylline Administration: Once the peak effect of regadenoson is established, administer a slow intravenous bolus of aminophylline. A dose-response study should be conducted, starting with a low dose and escalating in subsequent experiments to determine the minimal effective dose for reversal.
-
Reversal Monitoring: Continue to monitor and record coronary blood flow and hemodynamic parameters to determine the time to onset and completion of the reversal of regadenoson's effects.
-
Data Analysis: Analyze the data to determine the dose-response relationship of aminophylline in reversing regadenoson-induced changes in coronary blood flow, heart rate, and blood pressure.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of regadenoson-induced vasodilation and its reversal by aminophylline.
Caption: Generalized experimental workflow for studying aminophylline's reversal of regadenoson.
References
- 1. Intravenous regadenoson with aminophylline reversal is safe and equivalent to intravenous adenosine infusion for fractional flow reserve measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intravenous regadenoson with aminophylline reversal is safe and equivalent to intravenous adenosine infusion for fractional flow reserve measurements [scholarlywork.ochsner.org]
- 3. Hemodynamic and Respiratory Effects of Regadenoson During Radiologic Imaging in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminophylline shortage and current recommendations for reversal of vasodilator stress: an ASNC information statement endorsed by SCMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminophylline and caffeine for reversal of adverse symptoms associated with regadenoson SPECT MPI - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Bradyarrhythmias with Regadenoson Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for troubleshooting and managing unexpected bradyarrhythmias that may arise during the administration of Regadenoson in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Regadenoson?
Regadenoson is a selective agonist for the A2A adenosine receptor.[1][2] Its primary therapeutic effect is coronary vasodilation, achieved by activating A2A receptors on the smooth muscle cells of coronary arteries.[1][2] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA), resulting in smooth muscle relaxation and increased coronary blood flow.[1]
Q2: Why would a selective A2A agonist like Regadenoson cause bradyarrhythmias?
While Regadenoson is highly selective for the A2A receptor, unexpected bradyarrhythmias can occur through two primary proposed mechanisms:
-
Weak A1 Adenosine Receptor Agonism: Regadenoson has a much lower affinity for the A1 adenosine receptor, which is found in the sinoatrial (SA) and atrioventricular (AV) nodes. Activation of A1 receptors can lead to a decrease in heart rate (negative chronotropy) and slowing of conduction through the AV node (negative dromotropy).
-
Vagal Nerve Stimulation: Administration of Regadenoson can sometimes induce a vasovagal response, leading to an increase in parasympathetic tone. This increased vagal activity can significantly slow the heart rate and AV conduction.
Q3: What are the common types of bradyarrhythmias observed with Regadenoson?
The most frequently reported bradyarrhythmias include:
-
Sinus Bradycardia: A heart rate of less than 60 beats per minute.
-
Atrioventricular (AV) Block: This can range from first-degree (PR prolongation >220 msec) to second-degree or even third-degree (complete) heart block.
-
Sinus Arrest/Asystole: These are rare but serious adverse events that have been reported.
Q4: What are the known risk factors for developing bradyarrhythmias with Regadenoson?
Patients with the following conditions may be at an increased risk:
-
Pre-existing sinus node dysfunction (e.g., sick sinus syndrome).
-
Second- or third-degree AV block without a functioning pacemaker.
-
A history of symptomatic bradycardia.
-
Autonomic dysfunction.
Q5: What is the standard procedure for administering Regadenoson in a research setting?
The standard intravenous (IV) dose is a 0.4 mg (5 mL) rapid injection over approximately 10 seconds into a peripheral vein. This is immediately followed by a 5 mL saline flush. The radiopharmaceutical for imaging is typically administered 10-20 seconds after the saline flush.
Troubleshooting Guide
Issue: Subject develops sudden sinus bradycardia (Heart Rate < 50 bpm) with or without hypotension after Regadenoson administration.
Possible Causes:
-
Increased vagal tone.
-
Direct effect on the SA node via weak A1 receptor agonism.
Immediate Actions:
-
Assess Hemodynamic Stability: Check the subject's blood pressure and for any signs of distress (e.g., dizziness, lightheadedness, syncope).
-
Non-pharmacological Interventions: If the subject is hypotensive, consider placing them in a Trendelenburg position (head down). Gentle leg exercise may also help.
-
Pharmacological Intervention (if symptomatic):
-
Atropine: Administer 1 mg of atropine via IV bolus. This can be repeated every 3-5 minutes up to a maximum total dose of 3 mg. Atropine is a first-line treatment for symptomatic bradycardia and works by blocking the effects of the vagus nerve on the heart.
-
Aminophylline: If bradycardia persists or is severe, aminophylline, an adenosine receptor antagonist, can be administered. A typical dose is 50-100 mg given as a slow IV injection over 30-60 seconds. The dose can be repeated up to 250 mg.
-
Issue: Subject's ECG shows evidence of second or third-degree AV block after Regadenoson administration.
Possible Causes:
-
Direct depressant effect on the AV node via weak A1 receptor agonism.
-
Significant vagal activation.
Immediate Actions:
-
Continuous ECG Monitoring: Closely monitor the ECG to assess the severity and duration of the block.
-
Assess for Symptoms: Determine if the subject is experiencing any symptoms of hypoperfusion.
-
Pharmacological Intervention:
-
Aminophylline: This is often the preferred initial treatment for Regadenoson-induced AV block as it directly antagonizes the effects of adenosine at the A1 receptor. Administer 50-100 mg via slow IV injection. In a case report, 75mg of aminophylline was effective in reversing a complete heart block.
-
Atropine: While atropine can be considered, it may be less effective for higher-grade AV blocks (Mobitz II and third-degree).
-
Issue: Subject becomes unresponsive with asystole on the monitor.
Immediate Actions:
-
Initiate Advanced Cardiac Life Support (ACLS) Protocol: Immediately begin chest compressions and follow standard ACLS guidelines.
-
Administer Epinephrine: 1 mg IV/IO every 3-5 minutes.
-
Consider Reversal Agents:
-
Aminophylline: Administer as described above to reverse any potential ongoing effects of Regadenoson.
-
-
Secure the Airway: Ensure adequate oxygenation and ventilation.
Data Presentation
Table 1: Incidence of Bradyarrhythmias with Regadenoson in Clinical Studies
| Bradyarrhythmia Type | Incidence with Regadenoson | Notes |
| First-Degree AV Block | 2.8% | From the ADVANCE MPI phase 3 trial. |
| High-Grade AV Block (Second or Third-Degree) | 0.3% | Based on data from SPECT-MPI studies. |
| Sinus Arrest | 26 cases reported to FAERS (as of June 2017) | The exact incidence rate is difficult to determine from this data. |
| Third-Degree Heart Block | 56 cases reported to FAERS (as of June 2017) | The exact incidence rate is difficult to determine from this data. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Regadenoson's Effect on Sinoatrial Node Pacemaker Cells
-
Objective: To determine the direct electrophysiological effects of Regadenoson on the spontaneous firing rate of sinoatrial node cells.
-
Methodology:
-
Isolate sinoatrial node tissue from a suitable animal model (e.g., rabbit).
-
Perfuse the tissue in a temperature-controlled organ bath with oxygenated Krebs-Henseleit solution.
-
Record the spontaneous action potentials from pacemaker cells using sharp microelectrode or patch-clamp techniques.
-
After establishing a stable baseline recording, introduce increasing concentrations of Regadenoson into the perfusate.
-
To investigate the receptor-mediated effects, co-administer Regadenoson with selective A1 (e.g., DPCPX) and A2A (e.g., ZM 241385) receptor antagonists.
-
Measure changes in the spontaneous firing rate, action potential duration, and other relevant electrophysiological parameters.
-
Protocol 2: In Vivo Evaluation of Regadenoson-Induced Bradyarrhythmias in an Animal Model
-
Objective: To assess the propensity of Regadenoson to induce bradyarrhythmias in a whole-animal model and to test the efficacy of reversal agents.
-
Methodology:
-
Anesthetize and instrument a suitable animal model (e.g., dog, pig) for continuous ECG and hemodynamic monitoring (arterial blood pressure, heart rate).
-
Administer a clinically relevant dose of Regadenoson via intravenous injection.
-
Continuously record ECG and hemodynamic parameters for a predefined period post-administration.
-
In a separate cohort of animals, pre-treat with a vagolytic agent (e.g., atropine) or an A1 adenosine receptor antagonist to investigate the underlying mechanisms.
-
If significant bradycardia or AV block occurs, administer a reversal agent (atropine or aminophylline) and document the time to resolution of the arrhythmia.
-
Analyze the incidence and duration of bradyarrhythmic events across different experimental groups.
-
Mandatory Visualizations
Caption: Signaling pathways of Regadenoson's effects.
References
Improving Regadenoson Hydrate solubility in aqueous solutions
Welcome to the technical support center for Regadenoson Hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation occurs when preparing an aqueous solution at neutral pH. | This compound has low aqueous solubility at neutral pH (approximately 2.8 mg/mL at pH 7.4).[1] | 1. Adjust pH: Lower the pH of the aqueous solution to acidic conditions (e.g., pH 2) where solubility is significantly higher (45 mg/mL).[1] 2. Use a Co-solvent: Prepare a stock solution in an organic solvent like DMSO (up to 50 mg/mL) and then dilute it into your aqueous buffer.[1] Note that the final concentration of the organic solvent should be compatible with your experimental system. |
| The compound does not fully dissolve in the aqueous buffer. | The concentration of this compound exceeds its solubility limit in the chosen buffer system. | 1. Increase Solvent Volume: Add more of the aqueous buffer to decrease the final concentration of the compound. 2. Employ Solubilizing Agents: Consider the use of co-solvents such as propylene glycol or surfactants.[2] The commercial formulation of Regadenoson injection contains propylene glycol (150 mg/mL) to enhance solubility.[3] 3. Gentle Heating/Sonication: For some formulations, gentle heating or sonication may aid dissolution, but be mindful of the compound's stability. Dehydration can begin at 80°C, leading to a less soluble anhydrous form. |
| Cloudiness or precipitation is observed after storing the aqueous solution. | The solution may be supersaturated, or the compound may be degrading over time, especially at non-optimal pH. | 1. Storage Conditions: For aqueous solutions, it is often recommended to prepare them fresh and not store them for more than a day. If storage is necessary, filter-sterilize the solution and store it at 2-8°C. For long-term storage, consider preparing aliquots of a stock solution in DMSO and storing them at -20°C or -80°C. 2. pH Stability: Maintain the pH of the solution between 4 and 5 for maximum stability. |
| Inconsistent results are observed in biological assays. | This could be due to incomplete dissolution or precipitation of the compound in the assay medium. | 1. Confirm Complete Dissolution: Before use, visually inspect the solution for any particulate matter. 2. Solvent Effects: Ensure the final concentration of any organic solvent (e.g., DMSO) used to prepare the stock solution is low enough to not affect the biological assay. Run appropriate vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound's aqueous solubility is highly dependent on pH. It is highly soluble in acidic conditions (45 mg/mL at pH 2) but has low solubility in neutral buffers (2.8 mg/mL at pH 7.4 at 25°C). It is considered practically insoluble in water.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For high concentration stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended. This compound is freely soluble in DMSO (up to 50 mg/mL) and DMF (up to 40 mg/mL).
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: To improve aqueous solubility, you can:
-
Lower the pH: Adjusting the pH to the acidic range (ideally pH 4-5 for stability) will significantly increase solubility.
-
Use Co-solvents: Incorporating a pharmaceutically acceptable co-solvent like propylene glycol can enhance solubility.
-
Initial Dissolution in Organic Solvent: A common laboratory practice is to first dissolve this compound in a small amount of DMSO and then dilute this stock solution into the larger volume of aqueous buffer.
Q4: What is the impact of temperature on the stability and solubility of this compound?
A4: The hydrate form is stable at 25°C. However, dehydration can start at 80°C, which results in an anhydrous form with a 5-fold reduction in solubility. Therefore, excessive heating to dissolve the compound should be avoided.
Q5: Are there different crystalline forms of Regadenoson, and do they have different solubilities?
A5: Yes, different crystalline forms (polymorphs) of Regadenoson exist. The hydrate form has a better dissolution rate compared to the anhydrous and amorphous forms. The stability and solubility can be influenced by the specific crystalline form.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Aqueous and Organic Solvents
| Solvent | Solubility | Reference |
| Acidic Buffer (pH 2) | 45 mg/mL | |
| Aqueous Buffer (pH 7.4, 25°C) | 2.8 mg/mL | |
| DMSO | 50 mg/mL | |
| DMF | 40 mg/mL | |
| Methanol | 1.2 mg/mL (sparingly soluble) | |
| Hexane | <0.1 mg/mL (insoluble) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound).
-
Tightly cap the vial and vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 40°C) can be applied if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution of this compound using pH Adjustment
Objective: To prepare an aqueous solution of this compound by leveraging its pH-dependent solubility.
Materials:
-
This compound powder
-
Deionized water or desired aqueous buffer
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound powder to a volume of deionized water or buffer that is less than the final desired volume.
-
While stirring, slowly add 0.1N HCl dropwise to lower the pH of the suspension to approximately 2.
-
Continue stirring until the this compound is fully dissolved.
-
Once dissolved, if a higher pH is required for the experiment, slowly add 0.1N NaOH dropwise to adjust the pH to the desired value (e.g., pH 4-5 for optimal stability). Be cautious, as increasing the pH too much may cause precipitation.
-
Bring the solution to the final desired volume with deionized water or buffer.
-
Filter the solution through a 0.22 µm sterile filter if required for the application.
Visualizations
A2A Adenosine Receptor Signaling Pathway
Regadenoson is a selective agonist for the A2A adenosine receptor, a G-protein coupled receptor (GPCR). Its activation triggers a signaling cascade that leads to vasodilation.
Caption: A2A Adenosine Receptor Signaling Cascade.
Experimental Workflow for Improving Aqueous Solubility
This workflow outlines the decision-making process for preparing a solution of this compound.
Caption: Decision workflow for preparing this compound solutions.
References
Addressing potential for tachyphylaxis with repeat Regadenoson dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regadenoson. The information addresses specific issues that may be encountered during experiments, with a focus on the potential for tachyphylaxis with repeated dosing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Regadenoson?
Regadenoson is a selective agonist for the A2A adenosine receptor.[1][2] Its mechanism of action is centered on the activation of these receptors, which are predominantly located on the coronary vasculature.[1] Binding of Regadenoson to the A2A receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle and vasodilation of the coronary arteries.[1] This induced hyperemia mimics the effects of exercise on the heart, making it a valuable tool in myocardial perfusion imaging.
Q2: Is there evidence of tachyphylaxis or desensitization with repeated Regadenoson administration?
Direct evidence for tachyphylaxis with repeated clinical doses of Regadenoson is limited. However, a study in healthy subjects who received multiple doses of Regadenoson (100 µg, 200 µg, or 400 µg) at 10-minute intervals did not show a consistent blunting of the heart rate response, which is a key pharmacodynamic effect. Plasma concentrations of Regadenoson increased with successive doses in a dose-related manner. While this clinical study did not specifically measure receptor desensitization, the sustained hemodynamic response suggests that tachyphylaxis may not be a significant concern with short-term repeated dosing in a clinical setting.
At the cellular level, prolonged or repeated exposure to A2A receptor agonists can lead to receptor desensitization. This process can involve receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, leading to receptor internalization and uncoupling from G proteins.
Q3: What are the potential cellular mechanisms that could lead to tachyphylaxis with A2A receptor agonists like Regadenoson?
The potential for tachyphylaxis with A2A receptor agonists is primarily linked to receptor desensitization. This can occur through several mechanisms:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the intracellular domains of the A2A receptor. This phosphorylation increases the receptor's affinity for β-arrestins.
-
β-Arrestin Binding: The binding of β-arrestins to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade.
-
Receptor Internalization: β-arrestin binding can also promote the internalization of the A2A receptor from the cell surface into endosomes. This reduces the number of receptors available to bind to the agonist.
-
Downregulation: With chronic agonist exposure, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of A2A receptors in the cell, a process known as downregulation.
Troubleshooting Guide
Issue: Diminished or absent hemodynamic response to a second dose of Regadenoson in an experimental model.
Possible Cause 1: A2A Receptor Desensitization
-
Explanation: Prolonged or high-concentration exposure to Regadenoson in your initial dose may have induced rapid desensitization of the A2A receptors.
-
Troubleshooting Steps:
-
Increase the interval between doses: Allow for a sufficient washout period between doses to permit receptor resensitization. The half-life of Regadenoson's pharmacodynamic effect is approximately 30 minutes, with a terminal plasma half-life of about 2 hours.
-
Vary the dose: If possible in your experimental setup, assess the response to a higher second dose to overcome partial desensitization.
-
Assess receptor expression: If your model allows, quantify A2A receptor expression on the cell surface before and after Regadenoson exposure to determine if receptor internalization or downregulation has occurred.
-
Possible Cause 2: Presence of A2A Receptor Antagonists
-
Explanation: Contaminants in your experimental system or co-administered compounds may be acting as A2A receptor antagonists. For example, methylxanthines like caffeine and theophylline are well-known adenosine receptor antagonists that can attenuate the effects of Regadenoson.
-
Troubleshooting Steps:
-
Review all components of your experimental medium/solution: Ensure that no known A2A receptor antagonists are present.
-
Pre-treat with an antagonist: As a positive control for antagonism, pre-treat a sample with a known A2A antagonist before Regadenoson administration to confirm that the observed lack of response is due to receptor blockade.
-
Possible Cause 3: Altered Downstream Signaling
-
Explanation: The issue may lie in the signaling pathway downstream of the A2A receptor.
-
Troubleshooting Steps:
-
Measure cAMP levels: Directly measure intracellular cAMP levels in response to Regadenoson to confirm that the receptor is being activated.
-
Use a direct adenylyl cyclase activator: Employ a compound like forskolin to directly activate adenylyl cyclase and bypass the A2A receptor. If this elicits a response, the issue is likely at the receptor or G protein level.
-
Quantitative Data
The following table summarizes the mean peak change in heart rate from baseline after each dose of Regadenoson or placebo in a repeat-dose study in healthy subjects.
| Treatment Group | Dose 1 (bpm) | Dose 2 (bpm) | Dose 3 (bpm) |
| Placebo | 8 | 7 | 8 |
| Regadenoson 100 µg | 28 | 31 | 30 |
| Regadenoson 200 µg | 32 | 42 | 39 |
| Regadenoson 400 µg | 45 | 51 | N/A* |
*Subjects in the 400 µg group received only two doses. Data adapted from a study in healthy subjects.
Experimental Protocols
Protocol 1: Assessment of A2A Receptor Desensitization via cAMP Accumulation Assay
Objective: To determine if pre-exposure to Regadenoson leads to a diminished cAMP response upon subsequent stimulation.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the A2A adenosine receptor (e.g., PC12 or HEK293 cells) in appropriate media.
-
Pre-treatment: Treat the cells with a specified concentration of Regadenoson (e.g., 1 µM) for a defined period (e.g., 30 minutes) to induce desensitization. A control group should be treated with vehicle only.
-
Washout: Thoroughly wash the cells with a buffer to remove the pre-treatment Regadenoson.
-
Re-stimulation: Stimulate both the pre-treated and control cells with varying concentrations of Regadenoson for a short period (e.g., 10 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Compare the dose-response curves for cAMP accumulation between the pre-treated and control groups. A rightward shift in the EC50 or a decrease in the maximal response in the pre-treated group would indicate receptor desensitization.
Protocol 2: Clinical Study of Repeat Regadenoson Dosing
Objective: To evaluate the safety, tolerability, and pharmacokinetics of repeated intravenous doses of Regadenoson in healthy subjects.
Methodology:
-
Subject Recruitment: Enroll healthy male and female subjects.
-
Randomization: Randomize subjects to receive either intravenous Regadenoson (100 µg, 200 µg, or 400 µg) or a placebo (0.9% sodium chloride).
-
Dosing: Administer the assigned treatment as multiple intravenous doses spaced 10 minutes apart. The 100 µg and 200 µg groups receive three doses, while the 400 µg group receives two doses.
-
Monitoring: Continuously monitor vital signs, including blood pressure and heart rate. Perform 12-lead electrocardiogram (ECG) measurements at specified intervals.
-
Pharmacokinetic Sampling: Collect blood samples at various time points to determine the plasma concentrations of Regadenoson.
-
Adverse Event Monitoring: Record and assess all adverse events.
-
Data Analysis: Analyze the changes in vital signs and ECG parameters from baseline for each dose. Determine the pharmacokinetic parameters of Regadenoson after single and multiple doses.
Visualizations
Caption: Regadenoson signaling pathway.
Caption: Potential mechanism of A2A receptor tachyphylaxis.
References
Technical Support Center: Regadenoson-Stress Myocardial Perfusion Imaging
Welcome to the technical support center for Regadenoson-stress myocardial perfusion imaging (MPI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize artifacts and ensure high-quality experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Regadenoson and how does it work as a pharmacologic stress agent?
Regadenoson is a selective A2A adenosine receptor agonist.[1][2][3] Activation of the A2A receptor subtype leads to coronary vasodilation and an increase in coronary blood flow (CBF), mimicking the effects of exercise on the heart.[1][2] This induced hyperemia helps in the detection of myocardial ischemia during perfusion imaging. Unlike non-selective agonists like adenosine, Regadenoson's selectivity for the A2A receptor results in a better safety profile with fewer undesirable side effects such as bronchoconstriction or atrioventricular block. It is administered as a single, fixed-dose intravenous bolus.
Q2: What are the key contraindications for using Regadenoson?
The use of Regadenoson is contraindicated in patients with the following conditions:
-
Second- or third-degree atrioventricular (AV) block without a functioning artificial pacemaker.
-
Sinus node dysfunction without a functioning artificial pacemaker.
-
Known hypersensitivity to Regadenoson or any of its components.
-
Patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability.
Q3: What are the common side effects associated with Regadenoson administration?
The most common adverse reactions reported in clinical trials include dyspnea, headache, flushing, chest discomfort, dizziness, angina pectoris, and nausea. These side effects are generally mild and transient, typically resolving within 15 to 30 minutes after administration.
Troubleshooting Guide
This guide addresses specific issues that may arise during Regadenoson-stress MPI experiments, leading to image artifacts.
Issue 1: Presence of Inferior Wall Defects Due to Diaphragmatic Attenuation
Question: Myocardial perfusion images show a fixed or reversible defect in the inferior wall, but I suspect it might be an artifact. How can I confirm and mitigate this?
Answer: Diaphragmatic attenuation is a common artifact in MPI, particularly in male patients. The diaphragm can absorb photons emitted from the inferior wall of the left ventricle, leading to an apparent perfusion defect.
Troubleshooting Steps:
-
Prone Imaging: Acquire additional images with the patient in the prone position. In the prone position, the heart shifts, increasing the distance between the inferior wall and the diaphragm, which can resolve the attenuation artifact. If the defect is absent on prone images, it is likely an artifact.
-
Attenuation Correction: Utilize attenuation correction techniques, such as CT-based attenuation correction, if available on your imaging system. These methods can significantly reduce attenuation artifacts and improve diagnostic accuracy.
-
Review Gated SPECT Data: Assess myocardial wall motion and thickening on ECG-gated SPECT images. A true infarct would likely show abnormal wall motion, whereas an attenuation artifact will typically have normal function.
Issue 2: Suboptimal Image Quality due to Extracardiac Activity
Question: There is significant tracer uptake in the liver and gut, obscuring the view of the myocardium. How can this be minimized?
Answer: Subdiaphragmatic activity can interfere with the interpretation of myocardial perfusion, especially in the inferior wall. This is more common with pharmacologic stress agents compared to exercise stress.
Troubleshooting Steps:
-
Low-Level Exercise: If the patient is able, incorporate low-level exercise (e.g., slow walking on a treadmill) following Regadenoson administration. This can help redirect blood flow from the splanchnic circulation to the skeletal muscles, reducing tracer uptake in the liver and gut.
-
Delayed Imaging: Increasing the time between radiopharmaceutical injection and image acquisition can allow for greater clearance of the tracer from the hepatobiliary system.
-
Fatty Meal: For resting images, providing the patient with a fatty meal after tracer injection can promote gallbladder contraction and clearance of hepatobiliary activity.
Issue 3: Reduced Hyperemic Response to Regadenoson
Question: The patient did not exhibit the expected hemodynamic response to Regadenoson, potentially leading to a false-negative result. What could be the cause and how can it be prevented?
Answer: An inadequate hyperemic response can compromise the diagnostic accuracy of the stress test.
Troubleshooting Steps:
-
Verify Patient Preparation: Ensure the patient has abstained from methylxanthine-containing products, such as caffeine (coffee, tea, soda, chocolate) and theophylline, for at least 12 hours prior to the test. Methylxanthines are adenosine receptor antagonists and can block the vasodilatory effect of Regadenoson.
-
Check for Dipyridamole Use: Confirm that the patient has not taken any medications containing dipyridamole for at least 48 hours before the procedure.
-
Review Patient Characteristics: Be aware that the hyperemic response to Regadenoson may be less pronounced in diabetic or obese patients.
Quantitative Data Summary
Table 1: Hemodynamic Response to Regadenoson
| Parameter | Baseline (Mean ± SD) | Peak Hyperemia (Mean ± SD) | Change |
|---|---|---|---|
| Heart Rate (bpm) | 65 ± 14 | 101 ± 19 | +36 |
| Systolic Blood Pressure (mmHg) | 135 ± 22 | 128 ± 24 | -7 |
| Diastolic Blood Pressure (mmHg) | 78 ± 12 | 75 ± 13 | -3 |
Data adapted from a study of 149 patients undergoing Regadenoson-stress perfusion CMR.
Table 2: Common Adverse Reactions of Regadenoson vs. Adenosine (ADVANCE MPI Trials)
| Adverse Reaction | Regadenoson (N=1337) | Adenosine (N=678) |
|---|---|---|
| Dyspnea | 28% | 26% |
| Headache | 26% | 17% |
| Flushing | 16% | 17% |
| Chest Discomfort | 13% | 14% |
| Dizziness | 8% | 7% |
| Chest Pain | 7% | 8% |
| Nausea | 5% | 6% |
Data from the pooled ADVANCE MPI trials.
Experimental Protocols
Protocol 1: Standard Regadenoson-Stress SPECT MPI
-
Patient Preparation:
-
Instruct the patient to avoid all methylxanthine-containing products for at least 12 hours.
-
Instruct the patient to avoid dipyridamole-containing medications for at least 48 hours.
-
Patients should not eat or drink for at least 3 hours before the test.
-
-
Procedure:
-
Establish intravenous access.
-
Administer 0.4 mg of Regadenoson as a rapid (less than 10 seconds) intravenous injection.
-
Immediately follow with a 5 mL saline flush.
-
10-20 seconds after the saline flush, inject the radiopharmaceutical (e.g., Tc-99m sestamibi or tetrofosmin).
-
If applicable, begin low-level exercise for 90 seconds after Regadenoson administration, followed by tracer injection and an additional 2 minutes of exercise.
-
-
Imaging:
-
Acquire stress SPECT images 30-60 minutes after tracer injection.
-
For a two-day protocol, resting images are acquired on a separate day following a rest injection of the radiopharmaceutical. For a one-day protocol, resting images may be acquired before the stress study or several hours after.
-
Visualizations
Caption: Regadenoson signaling pathway leading to coronary vasodilation.
Caption: A logical workflow for troubleshooting potential artifacts in myocardial perfusion imaging.
References
Validation & Comparative
A Comparative Guide to Regadenoson and Adenosine for Fractional Flow Reserve Measurement
In the assessment of coronary artery disease, Fractional Flow Reserve (FFR) has emerged as a crucial physiological index for determining the hemodynamic significance of coronary stenoses.[1] The accurate measurement of FFR relies on achieving maximal coronary hyperemia, a state traditionally induced by the administration of adenosine. However, the selective A2A adenosine receptor agonist, regadenoson, has gained prominence as a viable alternative.[2][3] This guide provides a detailed comparison of regadenoson and adenosine for FFR measurement, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance and Efficacy
Numerous studies have demonstrated that regadenoson is non-inferior to adenosine in producing FFR measurements. A meta-analysis of five studies encompassing 248 patients revealed no significant mean difference between the FFR values obtained with the two agents.[4][5] Furthermore, a strong linear correlation exists between the FFR measurements induced by both drugs, with a cumulative correlation coefficient of 0.98.
One of the key advantages of regadenoson is the speed at which it induces maximal hyperemia. Multiple studies have consistently shown that the time to achieve the FFR nadir is significantly shorter with regadenoson compared to adenosine. This can potentially streamline the FFR measurement process in the cardiac catheterization laboratory.
| Parameter | Regadenoson | Adenosine | Key Findings |
| Mean FFR | 0.79 (±0.09) to 0.84 (±0.09) | 0.79 (±0.09) to 0.84 (±0.08) | No significant difference in mean FFR values. |
| FFR Correlation | - | - | Strong linear correlation between the two agents (r = 0.925 to 0.985). |
| Time to FFR Nadir | 36.6 (±24) to 59 (±24.5) seconds | 66 (±0.19) to 93 (±44.5) seconds | Regadenoson achieves maximal hyperemia significantly faster. |
Hemodynamic Effects and Safety Profile
Both regadenoson and adenosine induce similar hemodynamic responses, including an increase in heart rate and a decrease in mean arterial pressure. However, a notable distinction lies in their safety profiles. Adenosine, being a non-selective adenosine receptor agonist, is associated with a higher incidence of adverse effects. These can include atrioventricular (AV) block, chest pain, dyspnea, and flushing. In contrast, regadenoson's selectivity for the A2A receptor results in a more favorable side-effect profile, with a significantly lower risk of AV block.
| Parameter | Regadenoson | Adenosine | Key Findings |
| Heart Rate Increase | 15.3 (±8.6) bpm | 12.4 (±7.2) bpm | Similar increases in heart rate. |
| Mean Arterial Pressure Decrease | 15.3 (±8.4) mmHg | 14.7 (±10.3) mmHg | Similar decreases in mean arterial pressure. |
| Adverse Events | Lower incidence | Higher incidence (OR = 2.39) | Adenosine is associated with a higher risk of adverse events, particularly bradycardia and hypotension. |
| Atrioventricular Block | None reported in some studies | 10% incidence in one study | Regadenoson has a lower risk of inducing heart block. |
Signaling Pathways
The differential effects of regadenoson and adenosine stem from their interaction with adenosine receptors. Adenosine is a ubiquitous signaling molecule that activates four receptor subtypes: A1, A2A, A2B, and A3. Activation of A2A and A2B receptors on coronary smooth muscle and endothelial cells leads to vasodilation, while activation of A1 and A3 receptors can mediate side effects such as AV block and bronchospasm.
Regadenoson, on the other hand, is a selective agonist for the A2A adenosine receptor. This selectivity allows it to induce coronary vasodilation with minimal activation of other adenosine receptors, thereby reducing the incidence of undesirable side effects.
Adenosine's non-selective signaling pathway.
Regadenoson's selective A2A receptor signaling.
Experimental Protocols
The following protocols are representative of those used in comparative studies of regadenoson and adenosine for FFR measurement.
Adenosine Administration Protocol
-
Patient Preparation: Patients are brought to the cardiac catheterization laboratory. Standard vascular access is obtained.
-
Drug Preparation and Administration: Intravenous (IV) adenosine is typically administered as a continuous infusion at a rate of 140-175 mcg/kg/min through a peripheral or central line. For intracoronary (IC) administration, boluses of 40-80 µg for the right coronary artery and 80-200 µg for the left coronary artery are used.
-
FFR Measurement: A pressure-monitoring guidewire is advanced distal to the coronary stenosis. Aortic and distal coronary pressures are continuously measured. FFR is calculated as the ratio of distal coronary pressure to aortic pressure during maximal hyperemia. The lowest FFR value during the infusion is recorded.
-
Washout Period: A washout period of at least five minutes is allowed for hemodynamic parameters to return to baseline before any subsequent measurements.
Regadenoson Administration Protocol
-
Patient Preparation: Similar to the adenosine protocol.
-
Drug Administration: A single intravenous bolus of 0.4 mg of regadenoson is administered rapidly (over approximately 10 seconds) through a peripheral IV line. This is followed by a 5 mL saline flush.
-
FFR Measurement: FFR is measured continuously for up to five minutes following the regadenoson bolus. The nadir FFR value is recorded.
Comparative FFR measurement workflow.
Conclusion
Regadenoson presents a safe and effective alternative to adenosine for inducing maximal hyperemia during FFR measurement. It provides equivalent FFR values with a significantly faster onset of action and a more favorable safety profile, characterized by a lower incidence of adverse events, most notably atrioventricular block. The ease of administration as a single intravenous bolus further enhances its clinical utility. For researchers and clinicians in the field of cardiovascular medicine, regadenoson represents a valuable tool for the physiological assessment of coronary artery disease.
References
- 1. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 2. Use of regadenoson for measurement of fractional flow reserve [pubmed.ncbi.nlm.nih.gov]
- 3. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 4. Comparative efficacy and safety of adenosine and regadenoson for assessment of fractional flow reserve: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of adenosine and regadenoson for assessment of fractional flow reserve: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Regadenoson and Dipyridamole: Vasodilator Potency and Mechanisms
In the landscape of pharmacological stress agents utilized in myocardial perfusion imaging (MPI), Regadenoson and Dipyridamole stand out as two critical vasodilators. Their efficacy in diagnostics hinges on their ability to induce coronary vasodilation and increase myocardial blood flow, thereby revealing areas of stenosis. This guide provides a comprehensive comparison of their vasodilator potency, underpinned by experimental data, detailed methodologies, and an exploration of their distinct mechanisms of action.
Executive Summary
Regadenoson, a selective adenosine A2A receptor agonist, and Dipyridamole, an indirect-acting vasodilator that inhibits adenosine reuptake, both serve as effective hyperemic agents in MPI.[1] While both achieve the clinical endpoint of increased coronary blood flow, studies indicate that Regadenoson may exhibit a more potent and rapid onset of action.[2][3] This analysis delves into the quantitative differences in their hemodynamic effects and explores the molecular pathways that dictate their vasodilator properties.
Mechanism of Action
The fundamental difference in the vasodilator potency of Regadenoson and Dipyridamole lies in their mechanisms of action. Regadenoson directly stimulates the A2A adenosine receptors, which are primarily responsible for coronary vasodilation.[4][5] In contrast, Dipyridamole's effect is indirect; it blocks the cellular reuptake of endogenous adenosine, thereby increasing its extracellular concentration and subsequent receptor activation. Dipyridamole also exhibits a secondary mechanism by inhibiting phosphodiesterase, which leads to an increase in cyclic AMP and further promotes vasodilation.
Diagram 1: Regadenoson's direct signaling pathway.
Diagram 2: Dipyridamole's indirect signaling pathway.
Comparative Hemodynamic and Vasodilator Effects
Quantitative analysis from clinical studies reveals distinct profiles for Regadenoson and Dipyridamole in terms of their impact on myocardial blood flow (MBF), myocardial flow reserve (MFR), heart rate, and blood pressure.
| Parameter | Regadenoson | Dipyridamole | Key Findings |
| Stress Myocardial Blood Flow (MBF) (ml/min/g) | 3.58 ± 0.58 | 2.81 ± 0.67 | Regadenoson produced a significantly higher stress MBF. |
| 2.2 ± 0.6 | 2.1 ± 0.6 | No significant difference observed in another study. | |
| Myocardial Flow Reserve (MFR) | 3.11 ± 0.63 | 2.61 ± 0.57 | Regadenoson led to a higher MFR. |
| 2.9 ± 0.8 | 2.8 ± 0.7 | MFR was not significantly different in one analysis. | |
| Increase in Heart Rate (beats/minute) | 34 ± 14 | 23 ± 10 | Regadenoson resulted in a significantly greater increase in heart rate. |
| 95 ± 11 | 86 ± 12 | Consistently higher heart rate response with Regadenoson. | |
| Change in Systolic Blood Pressure (mmHg) | -2.6 ± 10.0 | -8.7 ± 9.6 | Regadenoson caused a significantly smaller decrease in SBP. |
| Change in Diastolic Blood Pressure (mmHg) | -0.9 ± 5.4 | -3.6 ± 6.2 | Regadenoson induced a smaller decrease in DBP. |
Experimental Protocols
The data presented is derived from studies employing robust methodologies to assess vasodilator potency. A common experimental workflow is outlined below.
Diagram 3: Generalized experimental workflow.
A pivotal study comparing the two agents involved a retrospective analysis of 104 subjects with normal clinical rest/stress 82Rb perfusion PET/CT. Fifty-two patients received Regadenoson and were compared with a matched group of 52 patients who received Dipyridamole. Myocardial blood flow and myocardial flow reserve were quantified using a validated retention model.
Another key study utilized cardiovascular magnetic resonance (CMR) in 15 healthy volunteers who underwent vasodilator stress testing with Regadenoson, Dipyridamole, and Adenosine on separate days. Myocardial blood flow and myocardial perfusion reserve were quantified using a fully quantitative model constrained deconvolution.
Conclusion
The comparative analysis of Regadenoson and Dipyridamole reveals that both are effective coronary vasodilators, though they operate through distinct molecular mechanisms. The available data suggests that Regadenoson, a direct A2A receptor agonist, generally induces a more potent hyperemic response, as evidenced by higher stress myocardial blood flow and a greater increase in heart rate in several studies. Furthermore, Regadenoson appears to have a more favorable hemodynamic profile with a smaller impact on blood pressure. The choice between these agents in a clinical or research setting may be guided by the specific requirements of the study protocol, patient characteristics, and the desired hemodynamic response. Future research could further elucidate the comparative efficacy and safety in diverse patient populations.
References
- 1. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 2. Regadenoson and adenosine are equivalent vasodilators and are superior than dipyridamole- a study of first pass quantitative perfusion cardiovascular magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regadenoson is a better myocardial vasodilator than dipyridamole in normal volunteers, but the data is less compelling in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
Validating Regadenoson's A₂A Receptor Selectivity Over A₁ Receptors: A Comparative Guide
Regadenoson is a potent and selective A₂A adenosine receptor agonist widely used as a pharmacologic stress agent for myocardial perfusion imaging.[1][2] Its clinical utility and safety profile are fundamentally linked to its high selectivity for the A₂A receptor subtype over the A₁ receptor. Activation of A₂A receptors in coronary arteries leads to vasodilation, the desired effect for diagnostic imaging.[1][2][3] Conversely, significant activation of A₁ receptors can lead to undesirable side effects, such as atrioventricular (AV) block and bradycardia. This guide provides a comparative analysis of Regadenoson's binding affinity and functional selectivity, supported by experimental data and protocols.
Comparative Binding Affinity: A₂A vs. A₁ Receptors
The selectivity of a drug is often quantified by comparing its binding affinity (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. Experimental data consistently demonstrates that Regadenoson binds to the A₂A receptor with significantly higher affinity than to the A₁ receptor.
The table below summarizes the binding affinity of Regadenoson for human A₂A and A₁ adenosine receptors as determined by radioligand binding assays. The selectivity ratio, calculated as Ki (A₁) / Ki (A₂A), provides a quantitative measure of the drug's preference for the A₂A receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) | A₁/A₂A Selectivity Ratio |
| Regadenoson | A₂A Adenosine Receptor | ~1.3 µM (Range: 0.29 µM - 1.73 µM) | \multirow{2}{*}{~12.7-fold} |
| A₁ Adenosine Receptor | >16.5 µM |
Note: Ki values can vary between studies based on specific assay conditions, such as the cell line and radioligand used.
The data clearly indicates that Regadenoson has at least a 10- to 13-fold lower affinity for the A₁ receptor compared to the A₂A receptor. This preferential binding is a key factor in its clinical safety, minimizing the risk of A₁-mediated cardiac conduction abnormalities.
Adenosine Receptor Signaling Pathways
The functional selectivity of Regadenoson is rooted in the distinct downstream signaling pathways initiated by A₁ and A₂A receptors. These receptors are coupled to different G-proteins, leading to opposing effects on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).
-
A₂A Receptor Activation: A₂A receptors are coupled to the Gs protein. Activation by an agonist like Regadenoson stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. In coronary arteries, this signaling cascade results in smooth muscle relaxation and vasodilation.
-
A₁ Receptor Activation: A₁ receptors are coupled to the Gi protein. Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP. In the heart's conduction nodes, this leads to a slowing of the heart rate and AV conduction.
Experimental Protocols
The determination of receptor selectivity relies on standardized in-vitro assays. Below are detailed methodologies for radioligand binding and functional cAMP assays.
This assay quantifies the affinity of a test compound (Regadenoson) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells stably expressing the human A₁ or A₂A adenosine receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂) to isolate cell membranes.
-
Centrifuge the homogenate to pellet the membranes. Wash and resuspend the pellet in an assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Assay Procedure:
-
In a 96-well plate, combine the receptor membrane preparation (e.g., 20 µg protein/well), a fixed concentration of a selective radioligand, and varying concentrations of the unlabeled competitor drug (Regadenoson).
- For A₂A Receptors: Use a radioligand like [³H]CGS21680.
- For A₁ Receptors: Use a radioligand like [³H]R-PIA.
-
To determine non-specific binding, add a high concentration of a non-selective unlabeled agonist (e.g., NECA) to a set of control wells.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.
3. Separation and Detection:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to calculate specific binding at each concentration of the competitor drug.
-
Plot the specific binding as a function of the competitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.
1. Cell Preparation:
-
Seed cells expressing the A₁ or A₂A receptor (e.g., HEK293) in a multi-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent the degradation of cAMP and amplify the signal.
2. Agonist Stimulation:
-
Add varying concentrations of Regadenoson to the cells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for receptor activation and cAMP production.
3. Cell Lysis and Detection:
-
Lyse the cells to release the intracellular contents, including cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
4. Data Analysis:
-
Plot the measured cAMP levels against the concentration of Regadenoson.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
A potent response in A₂A-expressing cells (increased cAMP) and a weak or non-existent response in A₁-expressing cells (decreased cAMP) would confirm functional selectivity.
References
A Head-to-Head Comparison of Side Effect Profiles: Regadenoson vs. Adenosine
A Guide for Researchers and Drug Development Professionals
Introduction
Regadenoson and Adenosine are both widely utilized pharmacological stress agents in myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease.[1][2] They function by inducing coronary vasodilation, thereby mimicking the effects of exercise on the heart.[1] While both drugs achieve this essential diagnostic goal, their interaction with adenosine receptors differs significantly, leading to distinct side effect profiles. Adenosine is a non-selective agonist, activating all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[3][4] In contrast, Regadenoson is a selective A2A receptor agonist, a characteristic designed to isolate the desired vasodilatory effect and improve patient tolerability.
This guide provides an objective, data-driven comparison of the side effect profiles of Regadenoson and Adenosine, incorporating detailed signaling pathways, experimental methodologies, and quantitative clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Selectivity
The differing side effect profiles of Regadenoson and Adenosine are rooted in their distinct receptor activation patterns.
-
Adenosine: As a non-selective agonist, Adenosine's effects are broad. Activation of A2A receptors on coronary vascular smooth muscle induces the desired vasodilation. However, simultaneous activation of other receptor subtypes mediates many of its undesirable side effects. A1 receptor activation can lead to bradycardia and atrioventricular (AV) block, while A2B and A3 receptor activation is associated with bronchospasm.
-
Regadenoson: This agent is a selective agonist with a high affinity for the A2A adenosine receptor. This specificity is intended to produce potent coronary vasodilation with minimal activation of A1, A2B, and A3 receptors, thereby reducing the incidence of bradycardia, AV block, and bronchospasm. The activation of the A2A receptor triggers a cascade that increases cyclic adenosine monophosphate (cAMP), leading to protein kinase A (PKA) activation, smooth muscle relaxation, and vasodilation.
Quantitative Comparison of Side Effect Profiles
Clinical trials have demonstrated notable differences in the incidence of adverse effects between the two agents. While Regadenoson's selectivity is designed to improve tolerability, real-world data indicates a complex trade-off, with some side effects being more common with Regadenoson.
Table 1: Pharmacological Properties
| Feature | Regadenoson | Adenosine |
|---|---|---|
| Mechanism | Selective A2A Adenosine Receptor Agonist | Non-selective Adenosine Receptor Agonist |
| Administration | Rapid single bolus injection (0.4 mg) | Weight-based continuous infusion (140 mcg/kg/min) |
| Half-life | Biphasic: Initial ~2-4 minutes, Terminal ~2 hours | Very short (<2-10 seconds) |
Table 2: Head-to-Head Comparison of Side Effect Incidence
| Side Effect | Regadenoson Incidence (%) | Adenosine Incidence (%) | Key Findings & Citations |
|---|---|---|---|
| Any Adverse Effect | 79.6 | 31.5 | A retrospective study found a significantly higher rate of any adverse effect with Regadenoson. |
| Dyspnea | 66.0 | 17.7 | Dyspnea is consistently reported as more frequent with Regadenoson. |
| Headache | 25.1 | 3.1 | Headache is significantly more common with Regadenoson. |
| Arrhythmia | 30.6 | 16.1 | Includes a range of arrhythmias; reported as more frequent with Regadenoson in some studies. |
| Flushing | 57 | 73 | Flushing is a classic side effect that is significantly more common with Adenosine. |
| Chest Pain | 36-47 | 36-53 | Incidence is comparable, though some studies report it as more common with Adenosine. |
| AV Block | Infrequent | More Frequent | Due to A1 receptor stimulation, AV block is a known risk with Adenosine. |
| Bronchospasm | Low Risk | Higher Risk | A2B/A3 stimulation by Adenosine poses a risk, especially in patients with COPD/asthma. |
| Aminophylline Rescue | 19.2 | 0.8 | The need for a rescue agent was significantly higher in the Regadenoson group in one study. |
Note: Incidence rates are derived from specific studies and may vary across different patient populations and trial designs.
Experimental Protocols
The assessment of side effect profiles in a clinical setting follows a structured protocol to ensure patient safety and accurate data collection. Below is a generalized methodology derived from typical comparative trials.
Protocol for Comparative Pharmacological Stress Testing
-
Patient Screening and Preparation:
-
Inclusion/Exclusion criteria are established. Patients with contraindications (e.g., severe bronchospastic disease, high-degree AV block for adenosine) are excluded.
-
Informed consent is obtained after a thorough explanation of the procedure and potential risks.
-
Patients are instructed to abstain from caffeine and other methylxanthines for at least 12-24 hours prior to the test, as these substances can inhibit the effects of the stress agents.
-
-
Baseline Assessment:
-
A patent intravenous (IV) line is established.
-
Baseline vital signs (blood pressure, heart rate) and a 12-lead electrocardiogram (ECG) are recorded.
-
-
Drug Administration and Monitoring:
-
Adenosine: Administered as a continuous IV infusion at a standard rate of 140 mcg/kg/min for 6 minutes.
-
Regadenoson: Administered as a rapid 0.4 mg (5 mL) IV bolus over approximately 10 seconds, followed by a saline flush.
-
Continuous monitoring of ECG, blood pressure, and heart rate is performed throughout the infusion/post-injection period.
-
Patients are continuously queried for symptoms (e.g., chest pain, dyspnea, flushing, headache), and all adverse events are systematically recorded.
-
-
Imaging and Follow-up:
-
The radiotracer is injected at a prespecified time point (e.g., 3 minutes into the adenosine infusion; 10-20 seconds after the regadenoson saline flush).
-
Monitoring continues for a defined period post-procedure until side effects resolve and hemodynamic measures return to baseline.
-
If significant adverse events occur (e.g., severe bronchospasm, high-degree AV block), a rescue agent like aminophylline may be administered.
-
Conclusion
The choice between Regadenoson and Adenosine for pharmacological stress testing involves a careful consideration of their respective side effect profiles, driven by their differing receptor selectivity.
-
Regadenoson offers significant advantages in its ease of administration (a single bolus vs. a weight-based infusion) and a lower incidence of flushing and potentially AV block. However, clinical data indicates it is associated with a higher frequency of dyspnea, headache, and in some studies, a greater overall incidence of adverse events requiring a rescue agent.
-
Adenosine , while more cumbersome to administer, may be better tolerated in patients prone to headaches or significant dyspnea. Its very short half-life means that side effects, when they occur, dissipate rapidly upon cessation of the infusion. However, its non-selective nature carries a higher risk of AV block and bronchospasm, making it less ideal for patients with pre-existing conduction abnormalities or reactive airway disease.
For drug development professionals, the data underscores that receptor selectivity is a critical factor in mitigating specific adverse effects, but it does not eliminate them entirely and can introduce a different set of tolerability challenges. Future research may focus on developing agents with even more refined selectivity or different pharmacokinetic profiles to further optimize the balance between diagnostic efficacy and patient safety.
References
- 1. What is the mechanism of Regadenoson? [synapse.patsnap.com]
- 2. Pharmacologic stress testing: experience with dipyridamole, adenosine, and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine vs. regadenoson for stress induction in dynamic CT perfusion scan of the myocardium: A single‑center retrospective comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Regadenoson: An adenosine A2A receptor agonist for pharmacological myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Regadenoson compared to other A2A receptor agonists
An Objective Comparison of Regadenoson and Other A2A Receptor Agonists in Pharmacologic Stress Testing
Introduction
Pharmacologic stress testing is a crucial non-invasive method for the diagnosis of coronary artery disease (CAD), particularly in patients unable to undergo adequate physical exercise. This is often accomplished using agents that induce coronary vasodilation, thereby mimicking the effects of exercise on the heart. Key agents in this category are A2A adenosine receptor agonists. This guide provides a detailed comparison of the efficacy, safety, and operational characteristics of Regadenoson, a selective A2A agonist, with other commonly used agents like Adenosine (a non-selective agonist) and Dipyridamole (an indirect adenosine agonist). This comparison is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and clinical performance.
Mechanism of Action: The A2A Receptor Signaling Pathway
Regadenoson's primary mechanism of action is its selective binding to and activation of the adenosine A2A receptors located on the smooth muscle cells of coronary arteries.[1][2] This selectivity is a key differentiator from adenosine, which non-selectively activates all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] The activation of A1 receptors is associated with undesirable side effects such as atrioventricular (AV) block, while A2B and A3 receptor activation can lead to bronchospasm.[2] Dipyridamole acts indirectly by inhibiting the cellular reuptake of endogenous adenosine, thereby increasing its concentration and leading to non-selective receptor activation.
The binding of an agonist to the A2A receptor initiates an intracellular signaling cascade. This process primarily involves the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the relaxation of smooth muscle cells and subsequent vasodilation of the coronary arteries. This induced hyperemia is essential for myocardial perfusion imaging (MPI) to detect discrepancies in blood flow between different regions of the myocardium.
Quantitative Comparison of Efficacy and Hemodynamics
The primary measure of efficacy for these agents is their ability to induce maximal coronary hyperemia. This is often quantified by measuring myocardial blood flow (MBF) and myocardial perfusion reserve (MPR), which is the ratio of stress MBF to rest MBF.
| Parameter | Regadenoson | Adenosine | Dipyridamole |
| Receptor Selectivity | Selective A2A Agonist | Non-selective Agonist | Indirect, Non-selective |
| Administration | 400 µg single IV bolus | 140 µg/kg/min IV infusion | 0.56 mg/kg IV infusion |
| Peak Hyperemia | Rapid onset | Rapid onset | Slower onset |
| Duration of Action | Hyperemia maintained for 2-5 minutes | Very short (half-life <10s) | Longer duration |
| Stress Myocardial Blood Flow (MBF) (ml/min/g) | 3.58 ± 0.58 | 2.78 ± 0.61 | 2.81 ± 0.67 |
| Myocardial Perfusion Reserve (MPR) | 3.11 ± 0.63 | 2.7 ± 0.61 | 2.61 ± 0.57 |
| Heart Rate Increase (beats/min) | 95 ± 11 | 76 ± 13 | 86 ± 12 |
| Systolic Blood Pressure Change (mmHg) | -2.6 ± 10.0 | - | -8.7 ± 9.6 |
| Diastolic Blood Pressure Change (mmHg) | -0.9 ± 5.4 | - | -3.6 ± 6.2 |
Note: The MBF, MPR, and heart rate data are from a comparative study in healthy volunteers using cardiovascular magnetic resonance.
Studies have shown that Regadenoson produces a higher stress MBF and MPR compared to both Adenosine and Dipyridamole. However, when stress MBF is adjusted for the significant heart rate increase caused by Regadenoson, its vasodilatory efficacy is equivalent to Adenosine, and both are superior to Dipyridamole.
Comparison of Side Effect Profiles
The side effect profiles of these agents are a critical factor in their clinical utility. Regadenoson's selectivity for the A2A receptor is intended to reduce the incidence of adverse effects associated with the activation of other adenosine receptors.
| Side Effect | Regadenoson Incidence (%) | Adenosine Incidence (%) | Dipyridamole Incidence (%) |
| Dyspnea | 29 - 66 | 17.7 - 31 | 2.1 - 4.6 |
| Headache | 25.1 - 27 | 3.1 | - |
| Flushing | 23 - 57 | 64 - 73 | - |
| Chest Pain | 15.8 - 36 | 36 - 53 | 3.9 |
| Arrhythmia | 30.6 | 16.1 | - |
| Gastrointestinal Discomfort | 27.8 | - | 8.1 |
| Aminophylline Rescue Use | 19.2 | 0.8 | - |
Note: Incidence rates can vary significantly between studies based on patient populations and data collection methods.
While some studies suggest Regadenoson is better tolerated than Adenosine, others report a higher incidence of certain adverse effects. For instance, one retrospective study found a significantly higher proportion of patients given Regadenoson experienced at least one adverse effect compared to those who received Adenosine (79.6% vs 31.5%). This included a higher occurrence of arrhythmia, dyspnea, and headache. Conversely, other research indicates that flushing and chest pain are more common with Adenosine. Severe complications, such as high-grade AV block and bronchospasm, are rare but are more theoretically linked to the non-selective nature of Adenosine.
Experimental Protocols: Myocardial Perfusion Imaging
The administration protocol for these agents is a key aspect of their use in a clinical and research setting. Regadenoson's administration as a single, fixed-dose bolus offers a significant logistical advantage over the weight-adjusted, continuous infusions required for Adenosine and Dipyridamole.
Regadenoson Administration Protocol (SPECT/PET)
-
Patient Preparation: Patients should abstain from caffeine for at least 12 hours.
-
Baseline Imaging: A resting scan is performed after the injection of a radiotracer (e.g., Technetium-99m sestamibi or Tetrofosmin).
-
Stress Protocol:
-
A single intravenous (IV) bolus of 400 µg of Regadenoson is administered over 10 seconds.
-
This is immediately followed by a 5-10 mL saline flush.
-
The radiotracer is injected 10-20 seconds after the saline flush.
-
-
Stress Imaging: The stress scan is acquired typically 15-60 minutes after the stress radiotracer injection.
Adenosine Administration Protocol (SPECT/PET)
-
Patient Preparation: Similar to the Regadenoson protocol.
-
Baseline Imaging: A resting scan is performed.
-
Stress Protocol:
-
Adenosine is infused intravenously at a rate of 140 µg/kg/min for 6 minutes.
-
The radiotracer is injected at the 3-minute mark of the infusion.
-
-
Stress Imaging: The stress scan is acquired after the completion of the infusion.
The simplified, rapid administration of Regadenoson can improve laboratory efficiency compared to the infusion-based protocols of Adenosine and Dipyridamole.
Conclusion
Regadenoson stands out as a potent and selective A2A receptor agonist that offers significant advantages in pharmacologic stress testing. Its administration as a single, fixed-dose bolus simplifies the procedure and can enhance workflow efficiency. While its vasodilatory efficacy, when adjusted for heart rate, is comparable to Adenosine, both are superior to Dipyridamole.
The safety profile of Regadenoson is generally favorable, and its selectivity is designed to avoid the serious side effects associated with non-selective adenosine receptor activation, such as high-grade AV block and bronchospasm. However, the incidence of other side effects like dyspnea and headache can be higher compared to Adenosine in some patient populations. The choice of stress agent will ultimately depend on institutional protocols, patient-specific factors, and the desired balance between efficacy, safety, and operational efficiency. Further research and real-world data will continue to refine the optimal use of these agents in the diagnosis and management of coronary artery disease.
References
A Comparative Analysis of Regadenoson Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Regadenoson, a selective A2A adenosine receptor agonist, across various animal species commonly used in preclinical cardiovascular research. The data presented is intended to assist researchers in selecting appropriate animal models and designing experimental protocols for studying coronary vasodilation and myocardial perfusion.
Pharmacodynamic and Pharmacokinetic Profile of Regadenoson
Regadenoson is a potent coronary vasodilator that mimics the effects of exercise-induced hyperemia, making it a valuable tool in myocardial perfusion imaging (MPI).[1] Its mechanism of action involves the selective activation of the A2A adenosine receptors on coronary blood vessels.[1] This activation triggers a signaling cascade that leads to smooth muscle relaxation and a subsequent increase in coronary blood flow.[1] The following tables summarize key pharmacodynamic and pharmacokinetic parameters of Regadenoson observed in different animal species.
Comparative Pharmacodynamics of Regadenoson
| Parameter | Species | Value | Reference |
| Receptor Selectivity | Mouse | 10-fold selective for A1 over A2A receptors | [2] |
| Rat | Selective for A2A receptors | [2] | |
| Human | Selective for A2A receptors | ||
| Median Effective Dose (ED₅₀) for Coronary Vasodilation | Animal (unspecified) | 0.34 ± 0.08 µg/kg | |
| Potency (EC₅₀) | In vitro (biochemical assay) | 6.4 ± 1.2 nM | |
| Maximal Increase in Coronary Blood Flow (CBF) | Conscious Dog | ~84% of maximal reactive hyperemia | |
| Dose-dependent Increase in Heart Rate | Conscious Dog | Significant increases observed at 2.5, 5, and 10 µg/kg | |
| Rat | Dose-dependent increase | ||
| Dose-dependent Decrease in Blood Pressure | Conscious Dog | Slight decrease in Mean Arterial Pressure (MAP) at 2.5, 5, and 10 µg/kg | |
| Rat | Decrease in Mean Arterial Pressure at higher doses |
Comparative Pharmacokinetics of Regadenoson
| Parameter | Rat | Dog | Rabbit |
| **Elimination Half-life (t₁/₂) ** | 18-24 min | 16-32 min | 37-60 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the efficacy of Regadenoson in preclinical animal models.
Protocol 1: Assessment of Hemodynamic Effects in Conscious Dogs
This protocol is designed to measure the dose-dependent effects of Regadenoson on heart rate and blood pressure in a conscious canine model.
1. Animal Preparation and Instrumentation:
- Mongrel dogs are chronically instrumented under general anesthesia.
- A Tygon catheter is placed in the descending aorta via a thoracotomy for blood pressure measurement.
- A pair of electrodes is sutured to the right atrium for atrial pacing if required.
- All catheters and wires are tunneled subcutaneously and exteriorized between the scapulae.
- Animals are allowed a recovery period of at least one week post-surgery.
2. Experimental Procedure:
- On the day of the experiment, the conscious, unrestrained dog is placed in a quiet environment.
- Baseline heart rate and arterial blood pressure are continuously monitored and recorded.
- Regadenoson is administered as an intravenous (IV) bolus at escalating doses (e.g., 1, 2.5, 5, and 10 µg/kg).
- A sufficient time interval (e.g., 15-45 minutes) is allowed between doses for hemodynamic parameters to return to baseline.
- Heart rate and blood pressure are recorded continuously throughout the experiment.
3. Data Analysis:
- Changes in heart rate and mean arterial pressure from baseline are calculated for each dose of Regadenoson.
- Dose-response curves are generated to determine the potency and maximal effect of Regadenoson on these parameters.
Protocol 2: Myocardial Perfusion Imaging in a Rat Model
This protocol outlines a typical procedure for evaluating the efficacy of Regadenoson as a pharmacological stress agent for myocardial perfusion imaging (MPI) in rats.
1. Animal Preparation:
- Rats are anesthetized (e.g., with isoflurane) and placed on a heating pad to maintain body temperature.
- A catheter is inserted into a tail vein for intravenous administration of Regadenoson and the imaging agent.
- ECG electrodes are placed for cardiac monitoring.
2. Imaging Procedure:
- A baseline (rest) myocardial perfusion scan is acquired using a suitable imaging modality (e.g., SPECT or PET) and radiotracer (e.g., 99mTc-sestamibi or 82Rb).
- Following the rest scan, Regadenoson is administered as an IV bolus at a predetermined dose.
- The radiotracer is injected shortly after Regadenoson administration, at the time of expected peak coronary hyperemia.
- A second (stress) myocardial perfusion scan is then acquired.
3. Image Analysis:
- The rest and stress images are reconstructed and analyzed to assess myocardial perfusion.
- The uptake of the radiotracer in different myocardial segments is quantified.
- A perfusion defect on the stress scan that is not present on the rest scan is indicative of ischemia induced by Regadenoson.
- The size and severity of the perfusion defect can be used to quantify the efficacy of Regadenoson in inducing a "coronary steal" phenomenon in the presence of a coronary stenosis.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the signaling pathway of Regadenoson and a typical experimental workflow.
Caption: Regadenoson signaling pathway.
Caption: Typical experimental workflow.
References
A Comparative Analysis of Regadenoson and Dipyridamole for Quantitative Myocardial Blood Flow Assessment
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Pharmacological Stress Agents in Myocardial Perfusion Imaging.
In the realm of cardiovascular research and diagnostics, the accurate quantification of myocardial blood flow (MBF) is paramount for assessing the severity of coronary artery disease. Pharmacological stress agents are indispensable tools in this process, with Regadenoson and Dipyridamole being two prominent options. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and clinicians in selecting the appropriate agent for their needs.
Quantitative Performance Metrics: A Head-to-Head Comparison
The efficacy of a pharmacological stress agent is determined by its ability to induce maximal coronary hyperemia, thereby unmasking perfusion defects. The following table summarizes key quantitative data from comparative studies of Regadenoson and Dipyridamole.
| Parameter | Regadenoson | Dipyridamole | Key Findings & Citations |
| Mechanism of Action | Selective A2A adenosine receptor agonist.[1] | Indirect-acting adenosine agonist; inhibits adenosine reuptake and phosphodiesterase.[2][3] | Regadenoson offers more targeted vasodilation with potentially fewer off-target effects.[4] |
| Administration | 0.4 mg rapid intravenous bolus (over ~10 seconds).[5] | 0.56 mg/kg intravenous infusion over 4 minutes. | Regadenoson's bolus administration simplifies the procedure. |
| Time to Peak Hyperemia | Peak plasma concentration within 1-4 minutes; peak hyperemia at ~90-100 seconds. | Peak vasodilation occurs on average 6.5 minutes after the start of the 4-minute infusion. | Regadenoson induces hyperemia more rapidly. |
| Stress Myocardial Blood Flow (MBF) (mL/min/g) | 2.2 ± 0.6 to 2.4 ± 0.81 | 2.1 ± 0.6 to 2.42 ± 1.14 | Studies show comparable stress MBF between the two agents. |
| Myocardial Perfusion Reserve (MPR) | 2.9 ± 0.8 to 3.11 ± 0.63 | 2.8 ± 0.7 to 2.61 ± 0.57 | Generally comparable MPR, with some studies suggesting slightly higher values with Regadenoson. |
| Hemodynamic Effects | More significant increase in heart rate. | Less pronounced increase in heart rate. | The differing heart rate responses may be a consideration in patient selection. |
Experimental Protocols: A Closer Look at Methodologies
The accurate measurement of MBF is highly dependent on standardized and well-executed experimental protocols. Below are typical methodologies for cardiac Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) studies using Regadenoson and Dipyridamole.
Regadenoson PET Perfusion Protocol
A common protocol for Regadenoson stress PET imaging involves the following steps:
-
Patient Preparation: Patients are instructed to abstain from caffeine for at least 12 hours prior to the study.
-
Rest Imaging: A baseline resting scan is acquired following the injection of a radiotracer (e.g., 82Rb or 13N-ammonia).
-
Pharmacological Stress: A 0.4 mg bolus of Regadenoson is administered intravenously over approximately 10 seconds.
-
Radiotracer Injection: The stress radiotracer dose is injected 10-20 seconds after the Regadenoson bolus.
-
Stress Imaging: Dynamic or static PET images are acquired to measure MBF during hyperemia.
Dipyridamole PET/SPECT Perfusion Protocol
A standard protocol for Dipyridamole stress imaging is as follows:
-
Patient Preparation: Similar to the Regadenoson protocol, patients should avoid caffeine-containing products.
-
Rest Imaging: A baseline scan is performed after the administration of a radiotracer.
-
Pharmacological Stress: Dipyridamole is infused intravenously at a dose of 0.56 mg/kg over 4 minutes.
-
Radiotracer Injection: The stress radiotracer is injected 3 to 5 minutes after the completion of the Dipyridamole infusion.
-
Stress Imaging: Perfusion imaging is performed to quantify MBF under stress conditions.
Cardiac MRI Perfusion Protocol
For cardiac MRI, the general workflow is similar, with adjustments for the imaging modality:
-
Patient Preparation: Standard MRI safety screening and patient preparation are conducted.
-
Baseline Imaging: Pre-contrast cine and T1/T2 mapping sequences may be acquired.
-
Pharmacological Stress: Either Regadenoson (0.4 mg bolus) or Dipyridamole (0.56 mg/kg infusion over 4 minutes) is administered.
-
First-Pass Perfusion: A gadolinium-based contrast agent is injected, and dynamic first-pass perfusion images are acquired during peak hyperemia.
-
Rest Perfusion: A second contrast injection and perfusion scan are performed at rest for comparison.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and procedural differences, the following diagrams have been generated using the DOT language.
References
- 1. Comparison of the myocardial blood flow response to regadenoson and dipyridamole: a quantitative analysis in patients referred for clinical 82Rb myocardial perfusion PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asnc.org [asnc.org]
- 3. Dipyridamole myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Regadenoson in Myocardial Perfusion Study - First Institutional Experiences in Bosnia and Herzegovina - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Regadenoson Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Regadenoson Hydrate is paramount for protecting personnel and the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this pharmaceutical compound. Due to conflicting hazard information in available safety data sheets, a conservative approach, treating this compound as a hazardous waste, is strongly recommended.
Immediate Safety and Handling Precautions
This compound is a potent pharmacological agent. Some safety data sheets (SDS) classify it as potentially fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs.[1][2] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If handling the powdered form or creating aerosols, a respirator may be necessary.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed in accordance with all applicable federal, state, and local regulations for hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
-
Waste Identification:
-
Treat all unused, expired, or contaminated this compound, including empty vials and syringes, as hazardous pharmaceutical waste. While not specifically listed as an EPA hazardous waste, its toxicological properties warrant this classification.
-
-
Segregation and Collection:
-
Collect this compound waste in a designated, properly labeled, leak-proof, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound." Other information required by your institution's hazardous waste management plan should also be included.
-
-
Storage:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
The recommended method of disposal for hazardous pharmaceutical waste is incineration in a permitted hazardous waste incinerator.
-
Never dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals can lead to environmental contamination.
-
Data Presentation: Regulatory and Safety Overview
| Parameter | Information | Source |
| Hazard Classification | GHS: Acute Toxicity (Oral, Dermal, Inhalation), Specific Target Organ Toxicity | |
| Primary Disposal Route | Incineration via a licensed hazardous waste facility | |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA) | |
| Prohibited Disposal Methods | Flushing down the sewer, disposal in regular trash |
Experimental Protocols Referenced
This guidance is based on established best practices for the disposal of hazardous pharmaceutical waste as outlined by regulatory bodies and safety data sheets. No specific experimental protocols for the disposal of this compound were cited in the search results. The procedures provided are derived from general chemical and pharmaceutical waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
